Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEBLFOXTYFEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682185 | |
| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-33-5 | |
| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
This technical guide provides an in-depth exploration of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key building block in modern medicinal chemistry. With the CAS Number 1261956-33-5, this compound is of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its synthesis, physicochemical properties, applications, and safety considerations, offering field-proven insights and practical methodologies.
Introduction: The Significance of the Cyclopropane Motif in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a three-dimensional character to molecules, which can lead to enhanced metabolic stability, improved binding potency to biological targets, and novel pharmacological profiles. This compound combines this valuable cyclopropane core with a 4-fluorophenyl group, a common substituent in many pharmaceuticals due to its ability to modulate metabolic stability and binding affinity, and an ethyl ester handle for further chemical elaboration. This strategic combination of functionalities makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.
Synthesis and Mechanistic Insights
A logical synthetic pathway would involve the reaction of a suitable styrene precursor with an ethyl diazoacetate in the presence of a transition metal catalyst. The 4-fluorostyrene would serve as the alkene component, and the carbene generated from ethyl diazoacetate would undergo addition across the double bond to form the cyclopropane ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on established cyclopropanation methodologies.
Materials:
-
4-Fluorostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or a suitable Copper(I) catalyst
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-fluorostyrene (1.0 eq) in anhydrous DCM under an inert atmosphere, add the catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump. The slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| CAS Number | 1261956-33-5 |
| Molecular Formula | C₁₂H₁₃FO₂ |
| Molecular Weight | 208.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated to be in the range of 250-280 °C at 760 mmHg |
| Melting Point | Not applicable (liquid at room temperature) |
| Density | Estimated to be around 1.1 - 1.2 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. |
| Refractive Index | Estimated to be in the range of 1.50 - 1.52 |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutically active compounds. The cyclopropane moiety can act as a rigid scaffold, locking a molecule into a specific conformation for optimal interaction with a biological target. The 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidation.
While specific examples of marketed drugs directly incorporating this fragment are not widely documented, its structural motifs are present in numerous developmental candidates. For instance, a closely related derivative, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib .[1] Cabozantinib is used in the treatment of certain types of cancer. This highlights the potential of the 1-(4-fluorophenyl)cyclopropane core in the design of kinase inhibitors and other therapeutic agents.
Workflow: Integration into Drug Discovery
Caption: A typical workflow for utilizing the title compound in drug discovery.
Spectroscopic Characterization (Predicted)
The structural features of this compound would give rise to a characteristic spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as two doublets of doublets in the range of δ 7.0-7.5 ppm. The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around δ 4.1-4.3 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm. The diastereotopic protons of the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around δ 170-175 ppm. The aromatic carbons will appear in the δ 115-165 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant. The methylene carbon of the ethyl group will be around δ 60-65 ppm, and the methyl carbon will be around δ 14 ppm. The carbons of the cyclopropane ring will be in the upfield region, typically between δ 15-35 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-F stretch will likely appear in the 1200-1250 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.23). Common fragmentation patterns would include the loss of the ethoxy group (-45) and the ethyl group (-29).
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines based on similar compounds should be followed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a strained cyclopropane ring, a metabolically robust 4-fluorophenyl group, and a synthetically tractable ethyl ester functionality provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Understanding its synthesis, properties, and safe handling is paramount for its effective utilization in research and development.
References
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
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Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Structural Motif
This compound is a molecule of significant interest in the field of medicinal chemistry. It integrates three key structural features: a strained cyclopropane ring, a bio-active 4-fluorophenyl group, and an ethyl ester functional handle. The cyclopropane ring is a versatile design element, providing conformational rigidity and a well-defined three-dimensional shape, which is increasingly sought after in drug discovery to "escape from flatland" and improve pharmacological properties.[1] The incorporation of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4] This guide provides a comprehensive structural analysis of this compound, detailing the methodologies and expected outcomes for its definitive characterization.
Molecular Structure and Synthesis Overview
The fundamental identity of a compound is rooted in its molecular structure and the pathway to its creation. Understanding the synthesis is critical as it informs the potential impurity profile, which can influence spectroscopic interpretation.
Molecular Formula: C₁₂H₁₃FO₂ Molecular Weight: 222.23 g/mol
Caption: 2D structure of this compound.
Synthetic Pathway: A Generalized Approach
The synthesis of substituted cyclopropanes often involves a cyclopropanation reaction. A common route to this class of compounds involves the reaction of a styrene derivative with an ethyl diazoacetate, catalyzed by a transition metal complex. A plausible pathway is outlined below. Understanding this process is key to anticipating potential diastereomers or unreacted starting materials that could complicate spectral analysis.[5]
Caption: Generalized synthetic workflow for this compound.
Comprehensive Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: Workflow for the comprehensive structural analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. The strained cyclopropane ring and the aromatic system create distinct and informative signals.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| Aromatic (ortho to F) | 7.00 - 7.15 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 8.8 Hz | Shielded by the fluorine atom and coupled to meta protons. |
| Aromatic (meta to F) | 7.30 - 7.45 | Doublet of Doublets (dd) | J ≈ 8.8, 5.5 Hz | Coupled to both ortho protons and the fluorine atom. |
| Ethyl (-O-CH₂-) | 4.10 - 4.25 | Quartet (q) | J ≈ 7.1 Hz | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ protons. |
| Cyclopropyl (-CH₂-) | 1.20 - 1.70 | Multiplets (m) | Complex | Diastereotopic protons on the cyclopropane ring, exhibiting complex geminal and cis/trans couplings.[6][7] |
| Ethyl (-CH₃) | 1.20 - 1.35 | Triplet (t) | J ≈ 7.1 Hz | Coupled to the adjacent -CH₂- group. |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The signals are typically sharp singlets in a broadband-decoupled spectrum.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Carbonyl (C=O) | 170 - 175 | Characteristic chemical shift for an ester carbonyl.[7] |
| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Directly attached to fluorine, resulting in a large one-bond C-F coupling and significant deshielding. |
| Aromatic (C-C) | 135 - 140 (d, ⁴JCF ≈ 3 Hz) | Quaternary aromatic carbon ipso to the cyclopropane ring. |
| Aromatic (CH, meta to F) | 129 - 131 (d, ³JCF ≈ 8 Hz) | Aromatic methine carbons meta to the fluorine atom. |
| Aromatic (CH, ortho to F) | 115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic methine carbons ortho to the fluorine atom, showing significant shielding. |
| Ethyl (-O-CH₂-) | 60 - 62 | Deshielded by the adjacent oxygen atom. |
| Cyclopropyl (Quaternary C) | 30 - 35 | The sp³-hybridized quaternary carbon of the cyclopropane ring.[6] |
| Cyclopropyl (-CH₂-) | 15 - 20 | The methylene carbons of the strained cyclopropane ring are significantly shielded.[6] |
| Ethyl (-CH₃) | ~14 | Typical chemical shift for a terminal methyl group of an ethyl ester. |
Since the molecule contains fluorine, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and electronic environment.
-
Expected Chemical Shift: A single resonance is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact shift is sensitive to the solvent and electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Confirms the presence of the phenyl ring. |
| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the ethyl and cyclopropyl C-H bonds. |
| C=O stretch (Ester) | 1735 - 1715 | Strong | A prominent and sharp peak, characteristic of the ester carbonyl group.[7] |
| C=C stretch (Aromatic) | 1600, 1500 | Medium-Strong | Confirms the aromatic ring skeleton. |
| C-F stretch | 1250 - 1100 | Strong | A strong absorption indicating the presence of the carbon-fluorine bond. |
| C-O stretch (Ester) | 1300 - 1000 | Strong | Two distinct stretches are expected for the C-O bonds of the ester. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion (for Electrospray Ionization, ESI) or through a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation. Electron Ionization (EI), common in GC-MS, is a high-energy technique that produces extensive, reproducible fragmentation patterns.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
Expected Data:
-
Molecular Ion Peak (M⁺): For ESI-MS, a prominent peak at m/z 223.0927 [M+H]⁺ or 245.0746 [M+Na]⁺ is expected. For high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition (C₁₂H₁₃FO₂).
-
Key Fragmentation Patterns (EI):
-
Loss of Ethoxy Radical (•OCH₂CH₃): A fragment at m/z 177, corresponding to the loss of the ethyl ester's ethoxy group.
-
Loss of Ethyl Group (•CH₂CH₃): A fragment corresponding to the loss of the ethyl group.
-
Fluorophenylcyclopropyl Cation: A fragment at m/z 149, representing the [C₁₀H₈F]⁺ cation.
-
Fluorophenyl Cation: A fragment at m/z 95, corresponding to the [C₆H₄F]⁺ cation.
-
Conclusion
The structural analysis of this compound requires a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, while ¹⁹F NMR confirms the fluorinated moiety. IR spectroscopy provides rapid verification of essential functional groups like the ester carbonyl and the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. Together, these techniques provide a robust and definitive characterization essential for its application in research and drug development.
References
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Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]
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Current Organic Chemistry. (2014). Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect. Available from: [Link]
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The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Available from: [Link]
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ResearchGate. (2014). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available from: [Link]
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Global Substance Registration System (gsrs). ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE. Available from: [Link]
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precisionFDA. ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Available from: [Link]
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Wilkerson-Hill, S. M. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. ACS Publications. Available from: [Link]
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ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]
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Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available from: [Link]
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Mondal, T., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. Available from: [Link]
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Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Available from: [Link]
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National Institute of Standards and Technology. Ethyl cyclopropanecarboxylate in NIST WebBook. Available from: [Link]
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ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available from: [Link]
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ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
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European Patent Office. (2012). EP 2628721 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]
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Chemical Communications (RSC Publishing). (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Available from: [Link]
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SpectraBase. (1S,2R)-1-(4-FLUOROPHENYL)-2-(HYDROXYMETHYL)-N,N-DIETHYLCYCLOPROPANECARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]
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ResearchGate. (2014). Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates. Available from: [Link]
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Global Substance Registration System (gsrs). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Available from: [Link]
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PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Available from: [Link]
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ResearchGate. (2017). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Available from: [Link]
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Spectral data for Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
This guide provides a comprehensive analysis of the spectral data for this compound, a molecule of interest for researchers and professionals in synthetic chemistry and drug development. Understanding the spectral signature of this compound is paramount for confirming its identity, purity, and structural integrity following synthesis. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to Spectroscopic Characterization
In modern chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide a detailed "fingerprint" of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation or energetic particles. For a molecule like this compound, with its distinct aromatic, cyclopropyl, and ester moieties, a multi-technique approach is essential. ¹H NMR reveals the electronic environment of protons, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation patterns. Together, they provide a self-validating system for structural elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling provides information about adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) to avoid solvent signal interference. A trace amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm). The sample is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR analysis.
Data Interpretation and Predicted Spectrum
The structure of this compound suggests several distinct proton environments:
-
Aromatic Protons: The 4-fluorophenyl group will exhibit signals in the aromatic region (δ 7.0-7.5 ppm). Due to the fluorine substitution, the protons ortho and meta to the cyclopropyl group are chemically different. They will likely appear as two distinct multiplets, often resembling a pair of doublets (an AA'BB' system), integrating to 2H each.
-
Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will have different chemical shifts. They are expected to show complex multiplets in the upfield region (δ 1.2-1.8 ppm), a characteristic feature of strained ring systems.[1]
-
Ethyl Ester Protons: The ethyl group will produce a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.3 ppm, coupled to the two methylene protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| Ar-H (ortho to F) | ~ 7.20 - 7.40 | Multiplet (or dd) | 2H | J(H-H), J(H-F) |
| Ar-H (meta to F) | ~ 6.95 - 7.10 | Multiplet (or t) | 2H | J(H-H), J(H-F) |
| -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | 2H | ~ 7.1 Hz |
| -CH₂ - (cyclopropyl) | ~ 1.55 - 1.70 | Multiplet | 2H | |
| -CH₂ - (cyclopropyl) | ~ 1.25 - 1.40 | Multiplet | 2H | |
| -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H | ~ 7.1 Hz |
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom typically gives a single sharp peak, making it an excellent tool for determining the total number of non-equivalent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR. However, ¹³C NMR experiments require a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%). The resulting spectrum is typically proton-decoupled to simplify the signals into single lines for each carbon environment.
Diagram: ¹³C NMR Experimental Workflow
Caption: Workflow for ¹³C NMR analysis.
Data Interpretation and Predicted Spectrum
This compound has 10 unique carbon environments. The fluorine atom will not only influence the chemical shifts of the aromatic carbons but will also cause splitting of their signals due to C-F coupling.
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear far downfield.
-
Aromatic Carbons: Four signals are expected. The carbon directly attached to the fluorine (C-F) will be significantly downfield and show a large one-bond C-F coupling constant. The other aromatic carbons will show smaller couplings.
-
Ethyl Carbons: The -OC H₂- carbon appears around 60 ppm, while the -C H₃ carbon is found in the upfield region.
-
Cyclopropyl Carbons: The quaternary carbon attached to the aromatic ring and the ester group will be downfield relative to the two equivalent CH₂ carbons of the cyclopropane ring. The chemical shifts of cyclopropane ring carbons are known to be strongly affected by substituents.[2]
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C =O | ~ 173 | Ester carbonyl |
| C -F (ipso) | ~ 162 | Large ¹J(C-F) coupling |
| C -C₁H₂ (ipso) | ~ 137 | Smaller ³J(C-F) coupling |
| C H (ortho to F) | ~ 130 | ²J(C-F) coupling |
| C H (meta to F) | ~ 115 | ³J(C-F) coupling |
| -O-C H₂-CH₃ | ~ 61 | |
| C (Ar)(CO₂Et) | ~ 35 | Quaternary cyclopropyl C |
| -C H₂- (cyclopropyl) | ~ 18 | Two equivalent carbons |
| -O-CH₂-C H₃ | ~ 14 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR Spectroscopy
For a liquid sample like this compound, a spectrum can be obtained "neat" by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is simply placed onto a crystal (e.g., ZnSe or diamond).
Diagram: IR Spectroscopy (ATR) Workflow
Sources
Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate molecular weight and formula
An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its Critical Role as a Pharmaceutical Intermediate
Introduction
In the landscape of modern medicinal chemistry, cyclopropane-containing compounds are of significant interest due to their unique conformational properties and metabolic stability. This guide focuses on a key chemical entity, often referred to as this compound. It is crucial to clarify a common point of ambiguity in its nomenclature. While the literal name refers to a structure where the fluorophenyl group is directly bonded to the cyclopropane ring at the C1 position, the more prominent and synthetically significant compound in drug development, particularly for the oncology drug Cabozantinib, is Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate .[1][2] This document will primarily focus on the latter, given its established role and available technical data, while also providing the fundamental details for the former.
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and applications of this vital precursor.
Physicochemical and Structural Data
A clear distinction between the two related compounds is essential for precise research and synthesis planning. The fundamental properties are summarized below.
Primary Focus: Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate
This compound is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.[1] Its structure incorporates a carbamoyl linker, which is critical for subsequent amide bond formation.
| Property | Value | Source |
| Systematic Name | Ethyl 1-[[(4-fluorophenyl)amino]carbonyl]cyclopropanecarboxylate | [3] |
| Common Name | Ethyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | [3] |
| CAS Number | 1245931-90-1 | [4] |
| Molecular Formula | C₁₃H₁₄FNO₃ | [3][4] |
| Molecular Weight | 251.25 g/mol | [3] |
| SMILES | CCOC(=O)C1(CC1)C(=O)Nc2ccc(cc2)F | [3][4] |
| InChIKey | FJMLTTAPGNFDSI-UHFFFAOYSA-N | [3] |
Literal Interpretation: this compound
This molecule features a direct bond between the fluorophenyl ring and the cyclopropane scaffold. While less documented in the context of major drug synthesis pathways compared to its carbamoyl counterpart, it represents an important structural motif.
| Property | Value | Source |
| Systematic Name | This compound | N/A |
| CAS Number | 1261956-33-5 | [2] |
| Molecular Formula | C₁₂H₁₃FO₂ | [2] |
| Molecular Weight | 208.23 g/mol | [2] |
| SMILES | CCOC(=O)C1(CC1)c2ccc(F)cc2 | Deduced |
| InChIKey | Deduced from structure | N/A |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate is a multi-step process that demonstrates key principles of organic chemistry. The pathway leverages readily available starting materials to construct the complex cyclopropane core.
Synthetic Workflow Overview
The process begins with diethyl cyclopropane-1,1-dicarboxylate and proceeds through a series of hydrolysis and activation steps to ultimately couple with 4-fluoroaniline.[1]
Sources
An In-depth Technical Guide to the Stability and Storage of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Introduction
Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed protocols for its stability assessment. The insights provided herein are grounded in established principles of chemical stability testing and are intended to empower researchers to design and execute robust stability studies.[1][2][3][4]
Chemical Properties and Potential Degradation Pathways
Understanding the inherent chemical nature of this compound is fundamental to predicting its stability. The molecule possesses several key functional groups that can influence its susceptibility to degradation: an ethyl ester, a cyclopropane ring, and a fluorophenyl group.
Hydrolysis of the Ethyl Ester
The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester moiety to form 1-(4-fluorophenyl)cyclopropanecarboxylic acid and ethanol.[5][6] This reaction can be catalyzed by both acids and bases.[7][8][9]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.[5][6][9]
Notably, esters of cyclopropanecarboxylic acid have been reported to exhibit enhanced hydrolytic stability compared to other esters, a factor that should be considered in the stability assessment.[10]
Other Potential Degradation Routes
-
Oxidation: While the core structure is relatively robust, oxidative degradation could potentially occur under harsh conditions, though it is not considered a primary degradation pathway.
-
Photodegradation: The presence of the fluorophenyl group suggests a potential for photodegradation upon exposure to light, particularly UV radiation.[11] Photostability studies are therefore crucial.
Below is a diagram illustrating the primary degradation pathway.
Caption: Primary degradation pathway of this compound.
Recommended Storage and Handling Conditions
Based on the chemical properties and general guidelines for similar compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[12] Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down the rate of chemical degradation, particularly hydrolysis. |
| Humidity | Store in a tightly sealed container in a dry environment.[12] The use of desiccants is recommended where high humidity is a concern. | Minimizes the presence of water, a key reactant in the primary degradation pathway of hydrolysis. |
| Light | Protect from light.[13] Store in an amber-colored or opaque container. | The fluorophenyl group may be susceptible to photodegradation. |
| Inert Atmosphere | For highly sensitive applications or very long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidative degradation. |
Comprehensive Stability Testing Protocol
A thorough stability testing program is essential to establish the shelf-life and appropriate storage conditions for this compound.[1][2][3] The following protocols are based on ICH (International Council for Harmonisation) guidelines.[14]
Forced Degradation (Stress) Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[1][4]
Experimental Workflow for Forced Degradation:
Caption: Experimental workflow for forced degradation studies.
Detailed Protocol for Base-Catalyzed Hydrolysis:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a series of vials, mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.
-
Maintain the vials at room temperature.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from a vial.
-
Immediately neutralize the aliquot with 100 µL of 0.1 N hydrochloric acid.
-
Dilute the neutralized sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to determine the shelf-life of the compound under recommended and exaggerated storage conditions.[1][4][14]
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
RH = Relative Humidity
Protocol for Long-Term Stability Study:
-
Package a sufficient quantity of this compound in the proposed container-closure system.
-
Place the packaged samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.
-
At each testing time point, withdraw a sample and perform the following tests:
-
Appearance
-
Assay (by HPLC)
-
Related substances (by HPLC)
-
Water content (by Karl Fischer titration)
-
-
Compare the results to the initial specifications. A significant change is typically defined as a 5% change in assay from its initial value.[14]
Analytical Methodology
A validated stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.
Summary of Stability Profile (Illustrative Data)
The following table summarizes the expected stability profile of this compound based on its chemical structure and general principles. Note: This is illustrative data and must be confirmed by experimental studies.
| Stress Condition | Expected Outcome | Primary Degradant |
| Acidic Hydrolysis (0.1 N HCl, 60 °C) | Slow degradation | 1-(4-fluorophenyl)cyclopropanecarboxylic acid |
| Basic Hydrolysis (0.1 N NaOH, RT) | Rapid degradation | 1-(4-fluorophenyl)cyclopropanecarboxylic acid |
| Oxidative (3% H₂O₂, RT) | Stable | None detected |
| Thermal (80 °C) | Stable | None detected |
| Photostability (ICH Q1B) | Potential for minor degradation | Photodegradants |
Conclusion
This compound is expected to be a relatively stable compound under recommended storage conditions. The primary degradation pathway is hydrolysis of the ethyl ester, which is more pronounced under basic conditions. To ensure the integrity of this important pharmaceutical intermediate, it is crucial to store it in a cool, dry, and light-protected environment. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to definitively establish its shelf-life and to develop a robust control strategy.
References
- Vertex AI Search. ethyl 1-(4-fluorophenylcarbaMoyl)
- Chemguide. hydrolysis of esters.
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- Organic Chemistry Portal. Ester to Acid - Common Conditions.
- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023-02-22).
- ACS Publications.
- GMP SOP. Stability testing overview for Pharmaceutical products.
- Gebauer Company.
- Master Organic Chemistry.
- International Journal of Pharmaceutical and Chemical Sciences. Stability Testing of Pharmaceutical Products. (2012-03-17).
- Fisher Scientific.
- ResearchGate. Photostability studies. (a-c)
- Fisher Scientific.
- Ministry of Health, Uganda. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- LibreTexts. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ACCELA CHEMBIO INC.
- PubMed Central.
- Benchchem.
- precisionFDA. ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)
- Organic Letters. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008-02-07).
- MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
- National Institutes of Health.
- Waters Corporation.
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- Sigma-Aldrich.
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- PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530.
- ResearchGate. (PDF) Photoredox-catalyzed oxo-amination of aryl cyclopropanes. (2019-09-03).
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Abstract & Significance
The cyclopropane moiety is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity and metabolic stability to drug candidates. Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a valuable synthetic intermediate, notably utilized in the synthesis of multi-kinase inhibitors like Cabozantinib. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a metal-catalyzed cyclopropanation reaction. We delve into the mechanistic rationale behind the protocol, offering insights to ensure reproducibility, safety, and high yield. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for accessing this important building block.
Synthetic Strategy & Mechanistic Overview
The selected synthetic route involves the reaction of 4-fluorostyrene with ethyl diazoacetate (EDA) in the presence of a dirhodium(II) catalyst. This approach is a classic and highly efficient method for the formation of cyclopropane rings from alkenes.[1]
Core Reaction:
Mechanistic Rationale:
The reaction proceeds through the formation of a highly reactive rhodium-carbene intermediate. The key steps are:
-
Catalyst Activation: The rhodium(II) acetate dimer reacts with ethyl diazoacetate, leading to the expulsion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process. This forms a transient, electrophilic rhodium-carbene species.
-
Carbene Transfer: The electron-rich double bond of 4-fluorostyrene acts as a nucleophile, attacking the electrophilic carbene carbon of the rhodium-carbene intermediate.
-
Cyclopropane Formation: This transfer occurs in a concerted fashion, where the two new carbon-carbon single bonds forming the cyclopropane ring are generated simultaneously. This concerted, cheletropic mechanism ensures that the stereochemistry of the starting alkene is preserved in the product.[2][3]
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed for a ~50 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS No. | Notes |
| 4-Fluorostyrene | C₈H₇F | 122.14 | 6.11 g (5.9 mL) | 50.0 | 1.0 | 405-99-2 | Inhibitor should be removed before use. |
| Dirhodium(II) Acetate Dimer | Rh₂(OAc)₄ | 442.00 | 110 mg | 0.25 | 0.005 | 15956-28-2 | Catalyst; handle with care. |
| Ethyl Diazoacetate (EDA) | C₄H₆N₂O₂ | 114.10 | 6.85 g (6.0 mL) | 60.0 | 1.2 | 623-73-4 | Caution! Potentially explosive and toxic.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | 75-09-2 | Anhydrous, for reaction. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - | 60-29-7 | For extraction. |
| Saturated NaHCO₃ solution | - | - | ~100 mL | - | - | - | For workup. |
| Brine (Saturated NaCl) | - | - | ~100 mL | - | - | - | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | 7487-88-9 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | ~150 g | - | - | 7631-86-9 | For column chromatography (230-400 mesh). |
| Hexanes/Ethyl Acetate | - | - | ~1 L | - | - | - | Eluent for chromatography. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
125 mL pressure-equalizing dropping funnel
-
Thermometer
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
Detailed Procedure
A. Reaction Setup & Execution
-
Preparation of Starting Material: Pass 4-fluorostyrene through a short column of basic alumina to remove the polymerization inhibitor.
-
Apparatus Assembly: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add dirhodium(II) acetate dimer (110 mg, 0.25 mmol). Add 100 mL of anhydrous dichloromethane (DCM) via cannula, followed by the freshly prepared 4-fluorostyrene (6.11 g, 50.0 mmol). Stir the resulting green solution.
-
Preparation of EDA Solution: In a separate dry flask, dissolve ethyl diazoacetate (6.85 g, 60.0 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the EDA solution from the dropping funnel to the stirring reaction mixture dropwise over approximately 2-3 hours.
-
Causality: A slow, controlled addition is critical to manage the exothermicity of the reaction and the vigorous evolution of nitrogen gas. A rapid addition can lead to an uncontrolled temperature increase and dangerous pressure buildup.[4] The reaction temperature should be maintained between 25-35 °C. Gentle heating or cooling may be applied as needed.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorostyrene spot indicates reaction completion. Vigorous nitrogen evolution should cease upon complete addition of EDA. Continue stirring for an additional 1-2 hours after the addition is complete to ensure full conversion.
B. Workup & Purification
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Concentrate the dark brown solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM.
-
Filtration: Re-dissolve the residue in ~100 mL of diethyl ether. Pass the solution through a short plug of silica gel (~3 cm in a 60 mL fritted funnel), washing with additional diethyl ether (~100 mL) to ensure all product is collected. This step effectively removes the rhodium catalyst.
-
Aqueous Wash: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench any trace acids) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow or brown oil.
-
Purification by Chromatography: Purify the crude oil by flash column chromatography on silica gel.
-
Column Packing: Use a 98:2 mixture of hexanes and ethyl acetate.
-
Elution: Elute the product with a gradient of 2% to 5% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear, colorless to pale yellow oil.
-
Expected Yield & Characterization
-
Yield: 9.5 - 10.8 g (85-97% theoretical yield).
-
¹H NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 4.10 (q, J = 7.1 Hz, 2H), 2.55 (dd, J = 6.8, 4.2 Hz, 1H), 1.95 (dd, J = 8.4, 4.2 Hz, 1H), 1.60 (m, 2H), 1.20 (t, J = 7.1 Hz, 3H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -115.8.
-
MS (ESI): m/z calculated for C₁₂H₁₃FO₂ [M+H]⁺: 209.09, found 209.1.
Visualization of Workflow & Chemistry
Overall Reaction Scheme
Caption: Rhodium-catalyzed synthesis of the target cyclopropane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from setup to final product.
References
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]
-
Figshare. (2021). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available at: [Link]
-
Wikipedia. Cyclopropanation. Available at: [Link]
-
Mancinelli, J. P., & Wilkerson-Hill, S. M. (2020). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. ACS Catalysis. Available at: [Link]
- Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
ResearchGate. (2019). Proposed reaction mechanism for the cyclopropanation reaction. Available at: [Link]
-
Organic Syntheses. Procedure for reaction involving Ethyl Diazoacetate. Available at: [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]
-
European Patent Office. (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - EP 2628721 A1. Available at: [Link]
-
Organic Syntheses. Preparation of Ethyl Diazoacetate. Available at: [Link]
-
National Institutes of Health (PMC). (2016). Blue light-promoted photolysis of aryldiazoacetates. Available at: [Link]
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Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation of Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a multitude of natural products and pharmaceuticals. Its unique conformational properties and inherent ring strain make it a valuable component for modulating biological activity and molecular architecture. Among the various synthetic methodologies to construct this moiety, the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds stands out as a particularly powerful and versatile strategy.[1][2][3] This approach, especially when employing ethyl diazoacetate (EDA) or its derivatives, offers a direct and often highly stereoselective route to functionalized cyclopropanes.
These application notes provide a comprehensive guide to understanding and implementing the rhodium-catalyzed cyclopropanation of ethyl esters. We will delve into the mechanistic underpinnings of the reaction, explore the key parameters influencing its outcome, and provide detailed, field-tested protocols for its successful execution. The content is tailored for researchers in organic synthesis, medicinal chemistry, and drug development who seek to leverage this robust reaction in their work.
Core Reaction: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed cyclopropanation hinges on the formation of a key intermediate: a rhodium carbene.[2][3][4] The catalytic cycle is initiated by the reaction of a dirhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate. This step involves the extrusion of nitrogen gas (N₂) and the generation of an electrophilic rhodium carbene species.[2][3] This highly reactive intermediate then undergoes a concerted, though often asynchronous, addition to the double bond of an alkene.[2][5][6][7] This step forms the three-membered cyclopropane ring and regenerates the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic Cycle of Rh-Catalyzed Cyclopropanation
Key Reaction Components and Considerations
The success of a rhodium-catalyzed cyclopropanation reaction is contingent on the careful selection of the catalyst, diazo reagent, and reaction conditions. Each component plays a critical role in determining the yield, diastereoselectivity, and enantioselectivity of the transformation.
Rhodium Catalysts
Dirhodium(II) carboxylate complexes are the most common and effective catalysts for this transformation.[2] The ligands surrounding the dirhodium core significantly influence the catalyst's reactivity and selectivity.
| Catalyst | Common Name | Key Characteristics & Applications |
| Rh₂(OAc)₄ | Rhodium(II) Acetate | A widely used, commercially available, and robust catalyst for general-purpose cyclopropanation. It is a good starting point for reaction optimization.[2] |
| Rh₂(esp)₂ | This catalyst has shown high efficiency in the cyclopropanation of mono- and cis-disubstituted olefins.[8] | |
| Chiral Rhodium Catalysts | e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄ | These catalysts incorporate chiral ligands, enabling enantioselective cyclopropanation, which is crucial for the synthesis of chiral drugs.[2][5] The choice of chiral catalyst is often substrate-dependent. |
Diazo Reagents: Focus on Ethyl Esters
Ethyl diazoacetate (EDA) is a commonly used and commercially available diazo reagent for these reactions.[9] However, the steric and electronic properties of the diazo compound can be tuned to influence the stereochemical outcome of the reaction. For instance, using bulkier ester groups on the diazoacetate can sometimes enhance diastereoselectivity.[1][10]
Alkene Substrate Scope
A significant advantage of rhodium-catalyzed cyclopropanation is its broad alkene scope. The reaction is effective with electron-rich, electron-neutral, and even electron-deficient alkenes.[1][2] This versatility allows for the cyclopropanation of a wide array of substrates, from simple olefins to complex, functionalized molecules.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol provides a general method for the cyclopropanation of an alkene with ethyl diazoacetate using rhodium(II) acetate as the catalyst. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) as the rhodium carbene intermediate can be sensitive to air and moisture.
Caption: Experimental Workflow
Materials
-
Alkene (1.0 equiv)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-2 mol%)
-
Ethyl diazoacetate (EDA) (1.1-1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or another suitable solvent (e.g., pentane, toluene)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and rhodium(II) acetate dimer. Dissolve the solids in anhydrous dichloromethane.
-
Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate in anhydrous dichloromethane.
-
Slow Addition: Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by exposing it to air. Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane product.
Safety Precautions
-
Diazo compounds are potentially explosive and toxic. Handle them with care in a well-ventilated fume hood.
-
Avoid using ground-glass joints when working with diazo compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Factors Influencing Diastereoselectivity
In the cyclopropanation of prochiral alkenes, the formation of diastereomers is possible. The diastereoselectivity of the reaction is influenced by several factors, primarily steric interactions in the transition state.
Sources
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Two robust and scalable synthetic routes are presented: a Michael-Initiated Ring Closure (MIRC) approach, specifically the Corey-Chaykovsky reaction, and a transition metal-catalyzed cyclopropanation using ethyl diazoacetate. The guide offers a detailed analysis of the mechanistic underpinnings of each method, step-by-step protocols, process safety considerations, and analytical methods for quality control. The information is designed to enable researchers and process chemists to select and implement the most suitable strategy for their specific manufacturing needs, ensuring a safe, efficient, and scalable production of this important building block.
Introduction
The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug molecules.[1][2] this compound, in particular, serves as a critical precursor for the synthesis of a range of therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. As the demand for pharmaceuticals containing this moiety grows, the need for a robust, scalable, and economically viable synthetic process becomes paramount.
This application note details two distinct and industrially relevant methodologies for the large-scale production of this compound. The selection of a particular route will depend on factors such as available equipment, safety infrastructure, cost of raw materials, and desired purity profile.
Synthetic Strategies: A Comparative Overview
Two primary strategies are evaluated for the scale-up synthesis of the target molecule:
-
Michael-Initiated Ring Closure (MIRC) via the Corey-Chaykovsky Reaction: This method offers inherent safety advantages by avoiding the use of energetic diazo compounds.[3][4][5] It involves the reaction of an α,β-unsaturated ester with a sulfur ylide to form the cyclopropane ring.
-
Transition Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate: This is a highly efficient and well-established method for cyclopropane synthesis.[2] However, the use of ethyl diazoacetate on a large scale necessitates stringent safety protocols due to its potential for explosive decomposition.[6][7] Modern approaches, such as in-situ generation or the use of flow chemistry, can significantly mitigate these risks.[8]
The following sections will provide a detailed exploration of each of these synthetic routes.
Part 1: Michael-Initiated Ring Closure (MIRC) - The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a powerful tool for the formation of three-membered rings, including cyclopropanes.[4][9] The reaction proceeds via the 1,4-conjugate addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to close the ring.[5]
Reaction Mechanism
The mechanism involves the initial formation of a sulfur ylide from a sulfonium salt and a strong base. This ylide then acts as a nucleophile, attacking the β-carbon of the Michael acceptor (ethyl 2-(4-fluorophenyl)acrylate). The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group to form the cyclopropane ring.
Caption: Mechanism of Transition Metal-Catalyzed Cyclopropanation.
Experimental Protocol: Scale-Up Synthesis via Catalytic Cyclopropanation
Safety First: Ethyl diazoacetate is toxic, potentially explosive, and a suspected carcinogen. [7][10]All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. For scale-up, an in-situ generation of EDA or a continuous flow setup is strongly advised. The following protocol assumes a batch process with extreme caution.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 4-Fluorostyrene | 122.14 | 1.0 | 122.1 g |
| Rhodium(II) acetate dimer | 442.1 | 0.001 | 0.44 g |
| Dichloromethane (anhydrous) | 84.93 | - | 1.5 L |
| Ethyl diazoacetate | 114.10 | 1.1 | 125.5 g |
| Celite® | - | - | As needed |
| Hexanes | - | - | For purification |
| Ethyl acetate | 88.11 | - | For purification |
Procedure:
-
Reaction Setup:
-
To a dry, inert-atmosphere, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 4-fluorostyrene (122.1 g, 1.0 mol) and rhodium(II) acetate dimer (0.44 g, 0.001 mol) in anhydrous dichloromethane (1.0 L).
-
Heat the mixture to a gentle reflux.
-
-
Addition of Ethyl Diazoacetate:
-
In the dropping funnel, prepare a solution of ethyl diazoacetate (125.5 g, 1.1 mol) in anhydrous dichloromethane (500 mL).
-
Add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. Crucial: The slow addition rate is critical to control the concentration of EDA and the evolution of nitrogen gas, minimizing the risk of an uncontrolled exotherm and potential detonation.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the addition is complete, continue to reflux for an additional hour to ensure complete consumption of the diazo compound.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Process Safety and Hazard Analysis
A thorough risk assessment is mandatory before performing any scale-up synthesis. [11]
-
Corey-Chaykovsky Reaction:
-
Hazards: Use of sodium hydride, a flammable solid that reacts violently with water. Generation of flammable hydrogen gas. Use of DMSO at elevated temperatures.
-
Mitigation: Handle sodium hydride in an inert atmosphere. Ensure adequate ventilation and proper quenching procedures. Avoid overheating DMSO.
-
-
Catalytic Cyclopropanation:
-
Hazards: Ethyl diazoacetate is a primary concern due to its thermal instability and potential for explosive decomposition. [6][7]The reaction is exothermic due to the evolution of nitrogen gas.
-
Mitigation: Strict temperature control is essential. Slow, controlled addition of EDA is critical. For larger scales, consider in-situ generation of EDA or utilizing a continuous flow reactor to minimize the amount of hazardous material at any given time. [8]Ensure the reaction is conducted behind a blast shield.
-
Analytical and Quality Control
The purity of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for quality control:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis is performed. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Conclusion
This application note has detailed two scalable synthetic routes to this compound. The Corey-Chaykovsky reaction offers a safer alternative by avoiding the use of diazo compounds, making it an attractive option for facilities not equipped to handle highly energetic materials. The transition metal-catalyzed cyclopropanation with ethyl diazoacetate provides a more direct and atom-economical route, but its implementation on a large scale requires stringent safety protocols and specialized equipment, such as flow reactors. The choice between these methods will be dictated by a careful evaluation of safety, cost, and available infrastructure. Both protocols, when executed with the appropriate process controls, are capable of delivering high-quality product suitable for further use in the development of pharmaceutical agents.
References
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- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
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- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
- Terzidis, M. A., et al. (2025). Michael-initiated ring-closure approach for access to nitrocyclopropanes. Chemistry–A European Journal.
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- Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
- Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(16), 4560-4589.
- Organic Syntheses. (n.d.).
- Stanford University Environmental Health & Safety. (2023). Scale Up Safety.
- Gutsmiedl, K., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818.
- Heide, M., et al. (2025). Analytical Methods. Analytical Methods.
- Lapidus, A. L., et al. (2010). ChemInform Abstract: Synthesis of Malonic Acid Mononitrile Ethyl Ester (IV)
- Organic Chemistry Tutor. (n.d.).
- Gutsmiedl, K., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818.
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- ChemicalBook. (n.d.). ethyl 1-(4-fluorophenylcarbaMoyl)
- Hu, J., et al. (2018). Difluoromethylcarbene for iron-catalyzed cyclopropanation.
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Quick Company. (n.d.).
- Ubeda, C., et al. (2012).
- CIPAC. (n.d.). Fenoxaprop-P-ethyl Determination of enantiomeric purity..d.).
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Application Notes & Protocols: The Strategic Use of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate in Synthetic Chemistry
Introduction: The Convergence of Strain and Fluorine in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The "escape from flatland"—a strategic shift towards molecules with greater three-dimensionality—has highlighted the utility of strained ring systems.[1] Among these, the cyclopropane moiety is particularly noteworthy.[2] Its rigid, spatially defined structure serves as a unique conformational constraint, capable of orienting pharmacophoric elements in a precise manner to optimize target binding.[3][4] This small, lipophilic scaffold is increasingly found in approved drugs and clinical candidates, where it acts as a stable bioisostere for larger or more flexible groups.[1][3][5]
Parallel to this trend, the incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[6] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions.
Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate emerges as a powerful building block at the intersection of these two strategies. It offers a synthetically accessible handle—the ethyl ester—attached to a rigid, fluorinated phenylcyclopropane core. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use as a versatile intermediate in the synthesis of complex, high-value molecules.
Physicochemical Properties and Structural Attributes
The utility of this compound stems from its distinct structural features: the reactive ester, the conformationally rigid cyclopropane, and the electronically modified fluorophenyl ring. These attributes dictate its reactivity and its potential as a scaffold in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₂H₁₃FO₂ |
| Molecular Weight | 208.23 g/mol |
| CAS Number | 885230-01-9 |
| Appearance | Colorless to pale yellow oil |
| Key Structural Features | 1. Ethyl Ester: A versatile functional group for hydrolysis, reduction, or amidation. 2. Cyclopropane Ring: Provides conformational rigidity and metabolic stability. 3. 4-Fluorophenyl Group: The fluorine atom modulates electronic properties and can enhance pharmacokinetic profiles. |
Core Synthetic Applications
This building block is a gateway to a diverse array of molecular structures. Its primary transformations center on the ethyl ester functionality, allowing for the introduction of new pharmacophoric elements.
Caption: Key Synthetic Transformations of the Building Block.
Synthesis of Carboxylic Acids and Amide Derivatives
The most direct application involves the saponification of the ethyl ester to its corresponding carboxylic acid. This transformation is fundamental, as the resulting acid is a crucial precursor for forming stable amide bonds through coupling with a wide range of primary and secondary amines. This pathway is instrumental for integrating the 1-(4-fluorophenyl)cyclopropyl motif into peptide backbones or as a terminal capping group in drug candidates.
Reduction to Primary Alcohols
The ester can be efficiently reduced to the primary alcohol, [1-(4-fluorophenyl)cyclopropyl]methanol, using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[7] This primary alcohol is itself a versatile intermediate. It can be further oxidized to the corresponding aldehyde for use in reductive amination or Wittig-type reactions, or converted into a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution reactions.
Advanced Precursor in Bioactive Molecule Synthesis
The 1-phenylcyclopropane core is a key feature in molecules targeting the central nervous system, such as serotonin (5-HT) receptor agonists.[7] this compound serves as an excellent starting point for the multi-step synthesis of such compounds. For example, a synthetic route could involve reduction of the ester to the alcohol, conversion to an azide, and subsequent reduction to the primary amine, which is a common pharmacophore in neurological drug candidates.[7]
Detailed Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should adapt them based on the specific substrate and scale. Standard laboratory safety practices, including the use of personal protective equipment, are mandatory.
Protocol 1: Hydrolysis to 1-(4-fluorophenyl)cyclopropanecarboxylic Acid
This protocol details the saponification of the ethyl ester under mild basic conditions. The use of a THF/water solvent system ensures the miscibility of both the organic substrate and the aqueous base.
Workflow Diagram
Caption: Workflow for Ester Hydrolysis.
Materials & Reagents
| Reagent | M.W. | Quantity | Equivalents |
|---|---|---|---|
| This compound | 208.23 | 5.00 g | 1.0 eq |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.01 g | 2.0 eq |
| Tetrahydrofuran (THF) | - | 50 mL | - |
| Deionized Water | - | 50 mL | - |
| 2M Hydrochloric Acid (HCl) | - | ~25 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure
-
To a 250 mL round-bottom flask, add this compound (5.00 g, 24.0 mmol).
-
Dissolve the ester in a mixture of THF (50 mL) and water (50 mL).
-
Add Lithium Hydroxide Monohydrate (2.01 g, 48.0 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully acidify the mixture to a pH of ~2 by the dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, is typically a white solid and can be purified further by recrystallization if necessary.
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the carboxylic acid (from Protocol 1) with a representative primary amine (benzylamine) using HATU, a highly efficient and common peptide coupling reagent.
Materials & Reagents
| Reagent | M.W. | Quantity | Equivalents |
|---|---|---|---|
| 1-(4-fluorophenyl)cyclopropanecarboxylic acid | 180.17 | 1.80 g | 1.0 eq |
| Benzylamine | 107.15 | 1.18 g | 1.1 eq |
| HATU | 380.23 | 4.18 g | 1.1 eq |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.88 g (5.2 mL) | 3.0 eq |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
Procedure
-
In a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.80 g, 10.0 mmol) in anhydrous DMF (50 mL).
-
Add HATU (4.18 g, 11.0 mmol) and DIPEA (5.2 mL, 30.0 mmol) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.
-
Add benzylamine (1.18 g, 11.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (150 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers sequentially with saturated aq. NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Trustworthiness and Validation
The protocols described herein are based on well-established, fundamental organic transformations. The choice of reagents reflects modern best practices for efficiency and selectivity. For instance, LiOH is chosen for hydrolysis due to its mildness compared to NaOH or KOH, minimizing potential side reactions. HATU is selected for amidation due to its high coupling efficiency and suppression of racemization in chiral substrates. Each protocol includes a standard aqueous workup and purification step, which serves as an internal validation of the reaction's success by allowing for the isolation and characterization of the target molecule.
References
-
Xu, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]
-
Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry. [Link]
-
Pharmaceutical Applications of Cyclopropane-Containing Scaffolds. (2023). Future Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. [Link]
-
Li, D. (2023). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]
-
MDPI. (2021). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
Scribd. Chemists' Guide to Cyclopropane Reactions. [Link]
-
Bondarenko, A. V., et al. (2023). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2018). Molecules. [Link]
-
PubChem. Ethyl cyclopropanecarboxylate. [Link]
-
ResearchGate. (2023). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. [Link]
-
Organic Syntheses. Carbazic acid, ethyl ester. [Link]
-
Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. (2020). Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Bondarenko, A. V., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
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- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Reaction Mechanism of electrophilic Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropane Motif
The cyclopropane ring, a three-membered carbocycle, is a recurring and vital structural motif in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] Its inherent ring strain, a consequence of compressed bond angles, imbues it with unique electronic properties and conformational rigidity. This allows cyclopropane-containing molecules to act as versatile building blocks and pharmacophores, often enhancing metabolic stability, modulating bioactivity, and providing a scaffold for precise three-dimensional orientation of functional groups. The strategic introduction of a cyclopropane ring into a molecular framework is a powerful tool in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary mechanisms of electrophilic cyclopropanation, offering both theoretical understanding and practical protocols for laboratory application.
I. Understanding Electrophilic Cyclopropanation: Core Concepts
Electrophilic cyclopropanation involves the addition of a methylene (:CH₂) or substituted carbene equivalent to an alkene. The "electrophilic" nature of this process stems from the interaction of an electron-deficient carbene or carbenoid species with the electron-rich π-system of the alkene. The precise nature of the carbene equivalent and the reaction conditions dictate the mechanistic pathway, stereochemical outcome, and substrate scope. Three principal strategies dominate the landscape of electrophilic cyclopropanation:
-
The Simmons-Smith Reaction and Related Carbenoid Chemistry: Utilizes organozinc carbenoids, which are generally considered less reactive and more selective than free carbenes.
-
Transition Metal-Catalyzed Decomposition of Diazo Compounds: Employs transition metals like rhodium, copper, and ruthenium to generate metal-carbene intermediates that are highly effective in cyclopropanation.[3][4][5]
-
Michael-Initiated Ring Closure (MIRC): A stepwise approach involving the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[6][7]
II. The Simmons-Smith Reaction: A Classic and Reliable Method
The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, valued for its reliability, stereospecificity, and tolerance of a wide range of functional groups.[1][8][9] It avoids the use of hazardous diazomethane, making it a safer alternative for many applications.[8]
A. The Reactive Species: The Zinc Carbenoid
The key reactive intermediate in the Simmons-Smith reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[1][8] This species is generated in situ from the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple (Zn(Cu)).[8][9] The copper is crucial for activating the zinc surface.
-
Furukawa Modification: A significant improvement involves the use of diethylzinc (Et₂Zn) and diiodomethane, which often provides higher yields and greater reproducibility.[1][10]
B. The Reaction Mechanism: A Concerted "Butterfly" Transition State
The mechanism of the Simmons-Smith reaction is generally accepted to proceed through a concerted, three-centered "butterfly-type" transition state.[1][9] The alkene coordinates to the zinc carbenoid, and the methylene group is transferred to the double bond in a single, stereospecific step.[8][11] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[8][12] For example, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give the corresponding trans-product.[8]
Caption: Simmons-Smith "Butterfly" Transition State.
C. Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol
The presence of a hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule, a powerful tool for diastereoselective synthesis.[13][14]
Materials:
-
Allylic alcohol substrate
-
Zinc-Copper couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the Zn(Cu) couple. Briefly heat the flask under vacuum and then cool under a stream of nitrogen to ensure anhydrous conditions.
-
Reaction Setup: Add anhydrous diethyl ether to the flask, followed by the allylic alcohol substrate.
-
Addition of Reagents: Add diiodomethane dropwise to the stirred suspension at room temperature. The reaction is often exothermic, and gentle reflux may be observed.
-
Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Filter the mixture through a pad of Celite to remove the zinc salts. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Transition Metal-Catalyzed Cyclopropanation
This powerful class of reactions utilizes transition metal complexes, most notably of rhodium and copper, to catalyze the decomposition of diazo compounds, generating a metal carbene intermediate.[3][4][5] These reactions are often highly efficient and can be rendered enantioselective through the use of chiral ligands.[3][15]
A. The Mechanism: Formation and Reaction of a Metal Carbene
The catalytic cycle begins with the reaction of the diazo compound with the transition metal catalyst, leading to the extrusion of dinitrogen gas (N₂) and the formation of a metal carbene (or carbenoid) species.[4][16] This electrophilic intermediate then reacts with an alkene to form the cyclopropane ring. The reaction is believed to be a concerted process, which accounts for the observed stereospecificity.[4]
Caption: General Catalytic Cycle for Metal-Carbene Cyclopropanation.
B. Catalyst and Substrate Considerations
-
Catalysts: Dirhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for this transformation.[4] Copper complexes are also widely used.
-
Diazo Compounds: Diazo compounds stabilized by an adjacent electron-withdrawing group, such as ethyl diazoacetate (EDA), are commonly used due to their increased stability and safety.[16]
-
Alkenes: Electron-rich alkenes are more reactive towards the electrophilic metal carbene.[16]
C. Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve styrene and a catalytic amount of [Rh₂(OAc)₄] in anhydrous DCM.
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate in DCM to the reaction mixture dropwise via a syringe pump over several hours. CAUTION: Diazo compounds are potentially explosive and should be handled with care. The slow addition is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the diazo compound (a yellow color) and the formation of the product by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the ethyl 2-phenylcyclopropane-1-carboxylate.
IV. Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful, stepwise method for the synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[6][7] It involves two key steps: a Michael addition followed by an intramolecular Sₙ2 reaction.[6]
A. The Mechanism: A Two-Step Ionic Pathway
-
Michael Addition: A nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (or other Michael acceptor). This generates an enolate intermediate.
-
Intramolecular Ring Closure: The enolate then acts as an internal nucleophile, displacing a leaving group on the original nucleophilic component to form the three-membered ring.
A classic example is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide as the nucleophile.[6]
Caption: The Two-Step Mechanism of Michael-Initiated Ring Closure.
B. Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone
Materials:
-
Chalcone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
Procedure:
-
Ylide Formation: In a flame-dried flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide and anhydrous DMSO. To this suspension, add sodium hydride portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Reaction with Michael Acceptor: Dissolve chalcone in anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired cyclopropyl ketone.
V. Data Summary and Comparison
| Reaction Type | Key Reagent(s) | Mechanism | Stereochemistry | Key Advantages | Key Limitations |
| Simmons-Smith | CH₂I₂ + Zn(Cu) or Et₂Zn | Concerted Carbenoid Addition | Stereospecific[8] | Broad functional group tolerance[8]; avoids diazo compounds. | Stoichiometric use of zinc; can be sluggish with unactivated alkenes. |
| Metal-Catalyzed | Diazo Compound + [M] Catalyst | Metal-Carbene Transfer | Stereospecific[4] | High efficiency; catalytic; amenable to asymmetric synthesis.[3] | Requires potentially hazardous diazo compounds.[15] |
| MIRC | Michael Acceptor + Nucleophile/LG | Ionic (Addition-Elimination) | Stereoselective | Forms highly functionalized cyclopropanes. | Limited to substrates with appropriate Michael acceptor/leaving group functionality. |
VI. Conclusion and Future Outlook
The electrophilic cyclopropanation of alkenes is a mature yet continually evolving field. While the Simmons-Smith, transition metal-catalyzed, and MIRC reactions represent the workhorse methods, ongoing research is focused on developing more sustainable and efficient catalytic systems. This includes the use of engineered enzymes and earth-abundant metal catalysts to perform these transformations with high levels of stereocontrol.[17][18][19] For the medicinal or process chemist, a thorough understanding of the underlying mechanisms of these fundamental reactions is paramount for the rational design of synthetic routes to complex, high-value molecules.
VII. References
-
Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal catalyzed cyclopropanations. Retrieved from [Link]
-
WordPress. (2026, January 3). Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the cyclopropanation reaction. Retrieved from [Link]
-
WordPress. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
-
UCI Department of Chemistry. (2023, March 31). Cross-Electrophile Coupling Reactions of Alkyl Carbinol Derivatives for the Synthesis of Cyclopropanes. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. Retrieved from [Link]
-
ResearchGate. (n.d.). Michael‐initiated ring‐closure approach for access to nitrocyclopropanes. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Retrieved from [Link]
-
ResearchGate. (2024, May 31). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 1). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Retrieved from [Link]
-
The Journal of Pure and Applied Chemistry Research. (2016, February 15). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. Retrieved from [Link]
-
ResearchGate. (2024, May 31). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Retrieved from [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 6. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress [reagents.acsgcipr.org]
- 7. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
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- 16. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 17. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. pubs.acs.org [pubs.acs.org]
Applikations- und Protokollhandbuch: Derivatisierung von Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat für Bioassays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat, einer Leitstruktur mit erheblichem Potenzial in der medizinischen Chemie. Wir werden die wissenschaftliche Rationale hinter der Modifikation dieser Verbindung untersuchen, detaillierte Protokolle für die Synthese von Amid- und Amin-Derivaten bereitstellen und relevante Bioassays für das Screening auf potenzielle ZNS-Aktivität vorschlagen.
Wissenschaftliche Begründung und strategische Überlegungen
Die molekulare Architektur von Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat vereint zwei entscheidende Strukturelemente, die in der modernen Arzneimittelentwicklung von großer Bedeutung sind: den Cyclopropanring und eine Fluor-Substitution am Phenylring.
-
Die Bedeutung des Cyclopropanrings: Der Cyclopropanring ist der kleinste aller Cycloalkane und verleiht Molekülen eine einzigartige räumliche Anordnung und Konformationssteifigkeit.[1] Diese Rigidität kann die Bindungsaffinität und -selektivität an biologische Zielstrukturen erhöhen, indem sie das Molekül in einer bioaktiven Konformation fixiert.[1] Darüber hinaus dient der Cyclopropanring als stabiler Bioisoster für andere funktionelle Gruppen wie Alken- oder Carbonylgruppen und kann die metabolische Stabilität eines Wirkstoffkandidaten verbessern.[2][3]
-
Die Rolle der Fluor-Substitution: Die Einführung von Fluoratomen in Wirkstoffmoleküle ist eine weit verbreitete Strategie in der medizinischen Chemie.[4] Aufgrund seiner hohen Elektronegativität kann Fluor die pKa-Werte benachbarter funktioneller Gruppen beeinflussen, die metabolische Stabilität erhöhen, indem es potenzielle Oxidationsstellen blockiert, und die Membranpermeabilität verbessern.[4] Diese Eigenschaften sind besonders vorteilhaft für die Entwicklung von ZNS-aktiven Substanzen, da sie die Passage der Blut-Hirn-Schranke erleichtern können.
Die Derivatisierung des Ethylesters zu Amiden und weiter zu primären Aminen eröffnet ein breites Spektrum an Möglichkeiten zur Feinabstimmung der pharmakologischen Eigenschaften. Amide können zusätzliche Wasserstoffbrückenbindungen mit Rezeptoren eingehen, während primäre Amine als wichtige Pharmakophore in vielen ZNS-aktiven Wirkstoffen fungieren, insbesondere bei der Interaktion mit Monoamin-Transportern und -Rezeptoren.
Synthese und Derivatisierung: Von Ester zu Amid und Amin
Der strategische Weg zur Erzeugung einer Bibliothek von Derivaten für Bioassays beginnt mit der Umwandlung des kommerziell erhältlichen oder synthetisierten Ethyl-1-(4-fluorphenyl)cyclopropancarboxylats in eine Reihe von Carboxamiden. Diese Amide können dann weiter zu den entsprechenden primären Aminen reduziert werden.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.
Protokoll: Synthese von N-Alkyl/Aryl-1-(4-fluorphenyl)cyclopropancarboxamiden
Dieses Protokoll beschreibt die direkte Umwandlung des Ethylesters in ein Amid durch Reaktion mit einem primären Amin. Die Verwendung von Kupplungsreagenzien, die typischerweise bei der Amidierung von Carbonsäuren eingesetzt werden, ist hier nicht notwendig, kann aber bei weniger reaktiven Aminen eine Option nach vorheriger Hydrolyse des Esters sein.
Materialien:
-
Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat
-
Gewünschtes primäres Amin (z.B. Benzylamin, Cyclopropylamin, Anilin)
-
Natriummethanolat (katalytische Menge)
-
Methanol (wasserfrei)
-
Reaktionsgefäß mit Rückflusskühler und Trockenrohr
-
Magnetrührer mit Heizplatte
-
Rotationsverdampfer
-
Standard-Ausrüstung für die Säulenchromatographie (Kieselgel, Laufmittel)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen Reaktionsgefäß wird Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat (1 Äquivalent) in wasserfreiem Methanol gelöst.
-
Zugabe der Reaktanden: Das primäre Amin (1.2 Äquivalente) und eine katalytische Menge Natriummethanolat (ca. 0.1 Äquivalente) werden hinzugefügt.
-
Reaktion: Die Mischung wird unter Rühren zum Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktionszeit kann je nach Reaktivität des Amins zwischen 4 und 24 Stunden variieren.
-
Aufarbeitung: Nach vollständigem Umsatz wird das Lösungsmittel am Rotationsverdampfer entfernt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.
-
Charakterisierung: Die Struktur des Produkts sollte durch NMR-Spektroskopie und Massenspektrometrie bestätigt werden.
Protokoll: Reduktion von Carboxamiden zu primären Aminen
Dieses Protokoll beschreibt die Reduktion eines N-unsubstituierten oder N-Benzyl-substituierten Amids zum entsprechenden primären Amin.
Materialien:
-
1-(4-Fluorphenyl)cyclopropancarboxamid
-
Lithiumaluminiumhydrid (LiAlH₄) oder Boran-Tetrahydrofuran-Komplex (BH₃·THF)
-
Wasserfreies Tetrahydrofuran (THF)
-
Reaktionsgefäß mit Tropftrichter, Rückflusskühler und Inertgasanschluss (Stickstoff oder Argon)
-
Magnetrührer, Eisbad
-
Wässrige Natronlauge (z.B. 15%) und Wasser für die Quench-Prozedur (Fieser-Methode)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Reaktionsgefäß wird Lithiumaluminiumhydrid (1.5 - 2 Äquivalente) in wasserfreiem THF suspendiert und auf 0 °C gekühlt.
-
Zugabe des Amids: Eine Lösung des 1-(4-Fluorphenyl)cyclopropancarboxamids (1 Äquivalent) in wasserfreiem THF wird langsam über einen Tropftrichter zu der LiAlH₄-Suspension gegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Reaktion: Nach beendeter Zugabe wird die Kühlung entfernt und die Reaktionsmischung für mehrere Stunden bei Raumtemperatur oder unter leichtem Erwärmen gerührt, bis die Reaktion laut DC-Analyse vollständig ist.
-
Aufarbeitung (Fieser-Methode): Die Reaktion wird vorsichtig bei 0 °C gequencht, indem nacheinander langsam Wasser (in mL, entsprechend der Masse des LiAlH₄ in g), dann 15%ige Natronlauge (gleiches Volumen wie Wasser) und schließlich erneut Wasser (dreifaches Volumen des anfänglichen Wassers) zugegeben werden.
-
Isolation: Die resultierende Suspension wird kräftig gerührt, bis sich ein gut filtrierbarer, weißer Niederschlag bildet. Der Feststoff wird abfiltriert und mit THF gewaschen. Das Filtrat wird eingeengt, um das rohe Amin zu erhalten.
-
Reinigung: Das Rohprodukt kann durch Destillation unter vermindertem Druck oder durch Umwandlung in ein Salz (z.B. Hydrochlorid) und anschließende Rekristallisation gereinigt werden.
-
Charakterisierung: Die Struktur des Produkts wird mittels NMR und Massenspektrometrie bestätigt.
Applikationen für Bioassays: Screening auf ZNS-Aktivität
Basierend auf der strukturellen Ähnlichkeit von (1-Arylcyclopropyl)methanaminen mit bekannten psychoaktiven Substanzen, insbesondere Phenethylaminen und Cathinonen, ist eine Untersuchung der Interaktion mit zentralen Monoamin-Systemen ein logischer Ausgangspunkt. Eine Studie über fluorierte 2-Phenylcyclopropylmethylamin-Derivate zeigte eine selektive Agonisten-Aktivität am Serotonin-2C-Rezeptor, was die Relevanz von Serotonin-Rezeptoren als potenzielle Zielstrukturen unterstreicht.
Abbildung 2: Hypothetischer Signalweg für ein Derivat an einem Gq-gekoppelten Serotonin-Rezeptor.
Empfohlene Primär-Bioassays
Eine erste Screening-Kaskade sollte Radioliganden-Bindungsassays umfassen, um die Affinität der Derivate an den wichtigsten ZNS-Zielstrukturen zu bestimmen.
Tabelle 1: Empfohlene Zielstrukturen für das primäre Bindungsscreening
| Zielstruktur | Assay-Typ | Relevanz | Beispiel-Radioligand |
| Serotonin-Transporter (SERT) | Bindungsassay | SSRI-ähnliche Aktivität | [³H]Citalopram |
| Dopamin-Transporter (DAT) | Bindungsassay | Stimulanzien-ähnliche Aktivität | [³H]WIN 35,428 |
| Noradrenalin-Transporter (NET) | Bindungsassay | Stimulanzien-ähnliche Aktivität | [³H]Nisoxetin |
| Serotonin-Rezeptor 5-HT₂A | Bindungsassay | Psychedelische/atyp. antipsychot. Aktivität | [³H]Ketanserin |
| Serotonin-Rezeptor 5-HT₂C | Bindungsassay | Anxiolytische/antidepressive Aktivität | [³H]Mesulergine |
| Dopamin-Rezeptor D₂ | Bindungsassay | Antipsychotische/Stimulanzien-Aktivität | [³H]Spiperon |
Protokoll: Radioliganden-Bindungsassay (Allgemein)
Dieses Protokoll beschreibt die allgemeinen Schritte zur Durchführung eines kompetitiven Radioliganden-Bindungsassays.
Materialien:
-
Membranpräparationen von Zellen, die die Zielstruktur exprimieren (z.B. aus CHO- oder HEK293-Zellen)
-
Radioligand mit hoher Affinität und Spezifität für die Zielstruktur
-
Testverbindungen (derivatisierte Moleküle) in verschiedenen Konzentrationen
-
Nicht-markierter Ligand in hoher Konzentration zur Bestimmung der unspezifischen Bindung (z.B. 10 µM)
-
Assay-Puffer (z.B. 50 mM Tris-HCl, pH 7.4, mit entsprechenden Salzen)
-
96-Well-Filterplatten (z.B. Glasfaserfilter)
-
Harvester zur schnellen Filtration
-
Szintillationsflüssigkeit und Szintillationszähler
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Alle Reagenzien werden im Assay-Puffer auf die gewünschte Konzentration verdünnt. Die Testverbindungen werden in einer Verdünnungsreihe (typischerweise von 10⁻¹⁰ M bis 10⁻⁵ M) vorbereitet.
-
Inkubation: In den Wells einer 96-Well-Platte werden Membranpräparation, Radioligand (in einer Konzentration nahe seines Kd-Wertes) und entweder Puffer (für totale Bindung), Testverbindung oder der nicht-markierte Ligand (für unspezifische Bindung) gemischt.
-
Reaktion: Die Platte wird für eine definierte Zeit (z.B. 60 Minuten) bei einer bestimmten Temperatur (z.B. Raumtemperatur) inkubiert, um das Bindungsgleichgewicht zu erreichen.
-
Filtration: Die Reaktion wird durch schnelle Filtration über die Glasfaser-Filterplatte beendet. Die Filter binden die Membranen mit den gebundenen Radioliganden, während der ungebundene Radioligand durchgewaschen wird.
-
Waschen: Die Filter werden schnell mit eiskaltem Assay-Puffer gewaschen, um unspezifisch an den Filter gebundenen Radioliganden zu entfernen.
-
Messung: Die Filterplättchen werden ausgestanzt, in Szintillationsröhrchen überführt, mit Szintillationsflüssigkeit versetzt und die Radioaktivität im Szintillationszähler gemessen (in Counts per Minute, CPM).
-
Datenanalyse: Die spezifische Bindung wird berechnet (Totale Bindung - Unspezifische Bindung). Die prozentuale Verdrängung des Radioliganden durch die Testverbindung wird gegen die Konzentration der Testverbindung aufgetragen. Aus dieser kompetitiven Bindungskurve werden der IC₅₀-Wert (die Konzentration, bei der 50% der spezifischen Bindung inhibiert wird) und anschließend der Ki-Wert (Inhibitionskonstante) berechnet.
Zusammenfassung und Ausblick
Ethyl-1-(4-fluorphenyl)cyclopropancarboxylat stellt eine vielversprechende Ausgangsstruktur für die Entwicklung neuer bioaktiver Moleküle dar. Die vorgestellten Protokolle zur Derivatisierung in Amide und Amine sind robuste und etablierte Methoden, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Die vorgeschlagenen Bioassays, die sich auf wichtige ZNS-Zielstrukturen konzentrieren, bieten einen rationalen Ansatz zur Identifizierung von Leitstrukturen mit potenziellem therapeutischem Nutzen, insbesondere im Bereich der psychopharmakologischen Forschung. Die Ergebnisse aus diesen Assays werden entscheidende Einblicke in die Struktur-Wirkungs-Beziehungen liefern und die weitere Optimierung von Wirkstoffkandidaten leiten.
Referenzen
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. (2020). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][5][6]triazine-based VEGFR-2 kinase inhibitors. (n.d.). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
The role of fluorine in medicinal chemistry. (2006). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. (1995). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). National Center for Biotechnology Information. Verfügbar unter: [Link]
-
A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2003). SciSpace. Verfügbar unter: [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). National Center for Biotechnology Information. Verfügbar unter: [Link]
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Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. (2018). MDPI. Verfügbar unter: [Link]
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Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Publishing. Verfügbar unter: [Link]
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. (2013). National Center for Biotechnology Information. Verfügbar unter: [Link]
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The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. (2023). MDPI. Verfügbar unter: [Link]
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Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. (1982). ACS Publications. Verfügbar unter: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and field-proven insights.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am consistently obtaining a low yield of the desired product, or in some cases, no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in cyclopropanation reactions can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
1. Reagent Quality and Preparation:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the alkene (e.g., 4-fluorostyrene) and the cyclopropanating agent. Impurities can inhibit the catalyst or participate in side reactions. It is crucial to use freshly distilled or high-purity reagents.[1]
-
Activity of the Cyclopropanating Agent:
-
Simmons-Smith Reaction: If you are employing a Simmons-Smith or a related reaction (e.g., using diiodomethane and a zinc-copper couple), the activity of the zinc reagent is a frequent cause of failure.[1] Ensure the zinc-copper couple is freshly prepared and properly activated. The use of ultrasound can enhance activation.[1][2]
-
Catalytic Reactions with Ethyl Diazoacetate (EDA): For reactions involving EDA, the purity of the diazo compound is critical. EDA is toxic and potentially explosive, so handle it with appropriate care.[3] The catalyst, often a rhodium or copper complex, can be sensitive to air and moisture.[4]
-
2. Reaction Conditions:
-
Inert Atmosphere and Anhydrous Conditions: Cyclopropanation reactions, especially those involving organometallic reagents like the Simmons-Smith reagent, are sensitive to moisture and air.[1] All glassware should be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Temperature Control: The optimal temperature is highly dependent on the specific method used.
-
For some systems, a gradual increase in temperature in 5-10 °C increments may improve a sluggish reaction rate.[1]
-
However, be cautious, as higher temperatures can also lead to an increase in side reactions and decomposition.[1] For certain modifications of the Simmons-Smith reaction, low temperatures (0 °C to -40 °C) are recommended to minimize side reactions.[5]
-
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction once the starting material is consumed to avoid product decomposition from prolonged exposure to the reaction conditions.[6]
3. Substrate Reactivity:
-
Electron-deficient alkenes can be less reactive in some cyclopropanation reactions.[1] If you are using a less reactive alkene, consider switching to a more reactive cyclopropanating agent or catalyst system. For instance, in Simmons-Smith type reactions, the Furukawa (diethylzinc and diiodomethane) or Shi modifications can be more effective for less reactive alkenes.[1]
The following workflow diagram illustrates a systematic approach to troubleshooting low yield:
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Cyclopropanes
Welcome to the Technical Support Center for the synthesis of substituted cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclopropane synthesis. Cyclopropanes are valuable structural motifs in medicinal chemistry, offering unique conformational constraints and metabolic stability. However, their synthesis is often accompanied by challenging side reactions that can impact yield, purity, and stereochemical outcome.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven solutions to overcome them, ensuring your experiments are both successful and reproducible.
Part 1: Troubleshooting Guides for Common Cyclopropanation Reactions
This section is dedicated to addressing specific issues encountered during the most common methods for synthesizing substituted cyclopropanes.
Simmons-Smith and Related Cyclopropanations
The Simmons-Smith reaction and its modifications (e.g., Furukawa, Charette) are workhorse methods for the cyclopropanation of alkenes. They involve the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. While versatile, these reactions are sensitive to experimental conditions.[1][2]
Q1: My Simmons-Smith reaction is sluggish, with low conversion of the starting alkene. What are the likely causes and how can I improve the yield?
A1: Low reactivity in a Simmons-Smith reaction is a frequent issue and can often be traced back to the quality of the reagents and the reaction setup.[3][4]
-
In-Depth Analysis and Solutions:
-
Activity of the Zinc Reagent: The zinc-copper couple must be freshly prepared and highly activated for optimal results.[3] The surface of the zinc is critical for the reaction to proceed efficiently.
-
Protocol for Zinc Activation:
-
Wash zinc dust with dilute HCl to remove the passivating oxide layer.
-
Subsequently, wash with deionized water, ethanol, and finally diethyl ether to ensure it is dry.
-
Treat the activated zinc with a copper sulfate solution to form the couple.
-
Ensure the couple is thoroughly dried under vacuum before use.
-
-
Alternative Reagents: For less reactive or electron-deficient alkenes, consider using the more reactive Furukawa (diethylzinc and diiodomethane) or Shi modifications.[5] These reagents often provide better yields and reproducibility.[6]
-
-
Purity of Diiodomethane: Diiodomethane is susceptible to degradation, especially when exposed to light and air, forming iodine which can quench the reaction.[3]
-
Purification: It is highly recommended to use freshly distilled or commercially available high-purity diiodomethane. Store it in a dark bottle over copper wire to scavenge any iodine that may form.
-
-
Reaction Conditions: The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[3]
-
Experimental Setup: All glassware should be rigorously dried in an oven or by flame-drying under vacuum. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ethereal solvents like diethyl ether or dimethoxyethane (DME) are commonly used. The rate of reaction generally decreases with increasing solvent basicity.[7]
-
-
Temperature: While many Simmons-Smith reactions proceed well at room temperature, some may require gentle heating to overcome the activation energy.[3] However, excessive heat can lead to reagent decomposition and side reactions. A careful, incremental increase in temperature (e.g., in 5-10 °C increments) is advisable while monitoring the reaction by TLC or GC.[4]
-
Q2: I am observing significant amounts of a byproduct with a methylated heteroatom (e.g., an alcohol or thioether) in my product mixture. How can I prevent this?
A2: This is a known side reaction where the electrophilic zinc carbenoid acts as a methylating agent rather than a cyclopropanating agent.[1][6]
-
Mechanistic Insight: The lone pair of electrons on a heteroatom can nucleophilically attack the zinc carbenoid, leading to methylation.
-
Preventative Measures:
-
Protecting Groups: The most effective solution is to protect sensitive functional groups, such as alcohols, before carrying out the cyclopropanation.[6] Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS) or benzyl ethers.
-
Stoichiometry and Reaction Time: Using a large excess of the Simmons-Smith reagent and prolonged reaction times can exacerbate this side reaction.[1] Use a modest excess of the reagent (1.5-2.0 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.[4]
-
Diazo-Mediated Cyclopropanations
Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful tool for accessing a wide range of substituted cyclopropanes. Catalysts based on rhodium, copper, and palladium are commonly employed.[8] However, the high reactivity of the carbene intermediates can lead to several side reactions.[6]
Q3: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate is producing a significant amount of diethyl fumarate and maleate. What is causing this and how can I suppress it?
A3: The formation of diethyl fumarate and maleate is due to the dimerization of the carbene intermediate.[6] This side reaction becomes more prevalent at higher concentrations of the diazo compound.
-
Causality and Mitigation:
-
Concentration Effects: The bimolecular reaction of two carbene intermediates to form an alkene is in competition with the desired unimolecular reaction of the carbene with the substrate alkene.
-
Slow Addition: The most effective way to minimize carbene dimerization is to add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene. This maintains a low steady-state concentration of the reactive carbene intermediate, favoring the cyclopropanation pathway.
-
Syringe Pump: Employing a syringe pump for the slow and controlled addition of the diazo compound is highly recommended for reproducible results.
-
-
Catalyst Choice: The choice of catalyst and ligands can influence the rate of carbene formation and its subsequent reactions. Some catalysts are more prone to promoting dimerization. Consulting the literature for catalyst systems optimized for your specific substrate is advised.[9]
-
Q4: I am observing C-H insertion byproducts in my cyclopropanation reaction. How can I improve the selectivity for cyclopropanation?
A4: C-H insertion is a common side reaction where the carbene intermediate inserts into a C-H bond of the substrate or solvent instead of adding across the double bond.[6][10] Allylic C-H bonds are particularly susceptible to this side reaction.[6]
-
Controlling Selectivity:
-
Catalyst and Ligand Design: The selectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst system.[6] Rhodium catalysts with bulky ligands, for instance, can sterically hinder the approach to C-H bonds, thereby favoring addition to the more accessible alkene.
-
Intramolecular vs. Intermolecular: In intramolecular reactions, the conformation of the substrate can pre-organize the molecule for either cyclopropanation or C-H insertion. Careful substrate design can favor the desired outcome.
-
Solvent Choice: Avoid solvents with weak C-H bonds that can react with the carbene. For example, using benzene or dichloromethane is often preferable to tetrahydrofuran (THF).
-
Michael-Initiated Ring Closure (MIRC) Reactions
MIRC reactions are a powerful method for the diastereoselective and enantioselective synthesis of cyclopropanes, particularly those bearing electron-withdrawing groups.[11][12] The reaction involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization.
Q5: My MIRC reaction is giving a poor diastereomeric ratio. How can I improve the stereoselectivity?
A5: The stereochemical outcome of a MIRC reaction is determined by the relative orientation of the substituents in the transition state of the ring-closing step. Several factors can influence this.
-
Factors Influencing Diastereoselectivity:
-
Base and Counter-ion: The choice of base and the nature of the counter-ion can significantly impact the stereoselectivity by influencing the aggregation state and geometry of the enolate intermediate. For instance, using a bulky base might favor a particular transition state.
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the intermediate and the transition state geometry. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, THF) is recommended.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity as it allows for greater differentiation between the activation energies of the competing diastereomeric transition states.
-
Chiral Auxiliaries and Catalysts: For enantioselective MIRC reactions, the use of chiral auxiliaries on the substrate or chiral catalysts is essential.[11][12] The steric and electronic properties of the chiral controller dictate the facial selectivity of the nucleophilic attack and the subsequent cyclization.
-
Q6: I am observing the formation of oligomeric or polymeric byproducts in my MIRC reaction. What is the cause and how can I prevent this?
A6: Oligomerization or polymerization can occur if the intermediate enolate reacts with another molecule of the Michael acceptor instead of undergoing intramolecular cyclization.
-
Troubleshooting Polymerization:
-
Reaction Conditions: Similar to carbene dimerization, this intermolecular side reaction can be suppressed by maintaining a low concentration of the Michael acceptor. This can be achieved by the slow addition of the acceptor to the reaction mixture.
-
Substrate Reactivity: If the intramolecular cyclization step is slow compared to the intermolecular Michael addition, polymerization is more likely. Modifying the substrate to increase the rate of cyclization, for example, by using a better leaving group in the cyclization step, can be beneficial.
-
Part 2: Data Presentation and Experimental Protocols
Table 1: Effect of Reaction Conditions on Diastereoselectivity in a Model MIRC Reaction
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| 1 | NaH | THF | 25 | 2:1 |
| 2 | NaH | THF | -78 | 8:1 |
| 3 | KHMDS | Toluene | 25 | 5:1 |
| 4 | KHMDS | Toluene | -78 | >20:1 |
| 5 | Cs2CO3 | CH3CN | 25 | 3:1 |
This table illustrates how tuning the base, solvent, and temperature can significantly enhance the diastereoselectivity of a Michael-Initiated Ring Closure reaction.
Experimental Protocol: Slow Addition of Diazo Compound for Suppression of Dimerization
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (argon or nitrogen), and a rubber septum is charged with the alkene (1.0 equiv), the rhodium catalyst (e.g., Rh2(OAc)4, 0.5-1 mol%), and the appropriate anhydrous solvent (e.g., dichloromethane).
-
Preparation of Diazo Solution: In a separate flask, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 equiv) in the same solvent.
-
Slow Addition: Draw the diazo solution into a syringe and place it on a syringe pump.
-
Reaction: Heat the flask containing the alkene and catalyst to the desired temperature (e.g., reflux). Begin the slow addition of the diazo solution via the syringe pump over a period of 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography.
Part 3: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in Diazo-Mediated Reactions
Caption: Competing reaction pathways for a metal carbene intermediate.
Diagram 2: Troubleshooting Low Yield in Simmons-Smith Reactions
Caption: A decision tree for troubleshooting low-yielding Simmons-Smith reactions.
References
-
Levin, S. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC - NIH. [Link]
-
Zhang, W., et al. (2022). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Kumar, A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanation Strategies in Recent Total Syntheses. PubMed. [Link]
-
Das, S., et al. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society. [Link]
-
NROChemistry. Simmons-Smith Reaction. [Link]
-
Das, S., et al. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. NIH. [Link]
-
Chemistry LibreTexts. (2023). 5: Carbene Reactions. [Link]
-
Kelly, C. B., et al. (2020). Modern Cyclopropanation via Non‐Traditional Building Blocks. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing. [Link]
-
Pu, L. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols. PubMed. [Link]
-
Wikipedia. (2023). Simmons–Smith reaction. [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]
-
Ali, M. A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Charette, A. B. (2004). Cyclopropanation Reactions. Science of Synthesis. [Link]
-
Scribd. Cyclopropanation Review. [Link]
-
Fraile, J. M., et al. (1996). Cyclopropanation reactions catalysed by copper(II)-exchanged clays and zeolites. Influence of the catalyst on the selectivity. Chemical Communications. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
- Google Patents. (1979).
-
Das, S., et al. (2017). (PDF) Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. ResearchGate. [Link]
-
ResearchGate. Catalytic Cyclopropanation Reactions. [Link]
-
Wang, Z., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Link]
-
Sanderson, M. J. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]
-
Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
ResearchGate. Michael Initiated Ring Closure Reactions in Aqueous Medium for the Synthesis of Spiro Cyclopropyl Oxindoles. [Link]
-
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
MDPI. (2022). Structural Analysis of the Michael-Michael Ring Closure (MIMIRC) Reaction Products. [Link]
-
Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
-
YouTube. (2018). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Organic Chemistry Frontiers. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]
-
Chemical Reviews. (2000). Use of cyclopropanes and their derivatives in organic synthesis. [Link]
-
NIH. (2018). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
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- 5. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Improving Diastereoselectivity in Cyclopropanation
Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing challenges in controlling diastereoselectivity during cyclopropanation reactions. We will move beyond simple protocols to explore the underlying principles that govern stereochemical outcomes, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the fundamental principles governing diastereoselectivity in cyclopropanation?
Diastereoselectivity in cyclopropanation arises from favoring the formation of one diastereomeric transition state over another. This preference is primarily driven by three distinct strategies:
-
Substrate Control: The existing stereochemistry and functional groups within the alkene substrate direct the approach of the cyclopropanating agent. A classic example is the hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols, where the reagent coordinates to the oxygen, forcing a syn-delivery of the methylene group.[1][2]
-
Reagent/Catalyst Control: An external chiral catalyst or reagent creates a three-dimensional environment that forces the reaction to proceed through a specific pathway. Transition metal catalysis, using metals like rhodium, copper, or palladium with chiral ligands, is the most common approach here.[3][4] The ligand architecture essentially builds a "chiral pocket" that only allows the substrate to approach in a way that leads to the desired diastereomer.
-
Chiral Auxiliary Control: A chiral moiety is temporarily attached to the substrate. This auxiliary then directs the stereochemical course of the cyclopropanation.[5][6] After the reaction, the auxiliary is cleaved, leaving the enantioenriched cyclopropane. This method is powerful but requires additional synthetic steps for attachment and removal.[6]
Q2: I'm getting a poor diastereomeric ratio (d.r.). What is the first and simplest parameter I should investigate changing?
Temperature. Lowering the reaction temperature is often the most effective initial step to improve diastereoselectivity.[7][8] The small difference in activation energy between the two competing diastereomeric transition states becomes more significant at lower temperatures, leading to a greater preference for the lower-energy pathway. Before redesigning your catalyst or substrate, try running the reaction at 0 °C, -20 °C, or even -78 °C to see if the ratio improves.
Q3: When should I choose a Simmons-Smith-type reaction versus a transition-metal-catalyzed approach?
This choice depends heavily on your substrate.
-
Choose Simmons-Smith when your substrate contains a proximal directing group, such as a hydroxyl or amine, that can chelate with the zinc reagent.[1][9] This method is exceptionally powerful for achieving high syn-selectivity in allylic and homoallylic alcohols.[1][2] It is also useful for electron-rich or sensitive olefins that might not be compatible with other methods.
-
Choose Transition Metal Catalysis when your alkene is unfunctionalized or when you need to access the anti-diastereomer not achievable through substrate direction. This approach offers vast tunability through the choice of metal and ligand, providing access to a wide range of stereochemical outcomes.[3][10] It is the premier method for reactions involving diazo compounds.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues encountered in the lab and provides actionable troubleshooting steps.
Scenario 1: My Simmons-Smith reaction on an allylic alcohol is yielding a ~1:1 mixture of diastereomers.
-
Potential Cause: Lack of effective chelation control. The directing hydroxyl group may be sterically hindered, or the solvent may be interfering.
-
Troubleshooting & Optimization:
-
Verify the Directing Group: Ensure the hydroxyl group is unprotected. A silyl or benzyl ether will not direct the reaction.
-
Change the Reagent: The nature of the zinc carbenoid is critical.[1] The classic Zn(Cu) couple with CH₂I₂ can be less selective for some substrates. The Furukawa modification (Et₂Zn and CH₂I₂) or the Charette modification (Et₂Zn and CH₂I₂) often forms a more structured, chelating reagent, significantly boosting diastereoselectivity, especially for (E)-alkenes.[1]
-
Solvent Choice: The rate and selectivity of Simmons-Smith reactions can be solvent-dependent.[11] Highly coordinating solvents like THF can compete with the substrate's hydroxyl group for binding to the zinc reagent. Try a less coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Check for Impurities: Water will rapidly quench the organozinc reagent. Ensure all reagents and glassware are scrupulously dry.[7]
-
Scenario 2: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) gives low trans/cis selectivity.
-
Potential Cause: The catalyst and substrate are not providing enough steric or electronic differentiation between the transition states leading to the trans and cis products.
-
Troubleshooting & Optimization:
-
Increase Steric Bulk: The selectivity of metal-catalyzed cyclopropanations is often influenced by sterics.[3]
-
On the Catalyst: Switch from rhodium(II) acetate (Rh₂(OAc)₄) to a catalyst with bulkier carboxylate ligands, such as rhodium(II) pivalate (Rh₂(piv)₄).
-
On the Diazo Compound: Replace ethyl diazoacetate with a bulkier ester, such as tert-butyl or dicyclohexylmethyl diazoacetate. The larger group will have a stronger preference for the less hindered trans position in the product.
-
-
Ligand Modification: For enantioselective reactions aiming to control diastereoselectivity, the chiral ligand is key. Experiment with ligands that have different steric and electronic properties. For example, some BOX (bisoxazoline) ligands are known to provide high diastereo- and enantioselectivity.[10]
-
Lower the Temperature: As mentioned in the FAQs, reducing the temperature is a universal strategy to try and often yields significant improvements.
-
Workflow for Optimizing Diastereoselectivity
The following decision-making workflow can guide your experimental design when tackling a new cyclopropanation.
Caption: Decision workflow for selecting and optimizing a diastereoselective cyclopropanation strategy.
Data Summary: Comparing Common Methods
The choice of catalyst and conditions dramatically impacts the diastereomeric ratio (d.r.). The table below summarizes typical results for the cyclopropanation of styrene with ethyl diazoacetate, a common benchmark reaction.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | Reference(s) |
| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 95 | 75:25 | [8] |
| 2 | Cu(OTf)₂ | CH₂Cl₂ | 25 | 92 | 80:20 | [8] |
| 3 | Chiral Ru-pybox | CH₂Cl₂ | 25 | High | >95:5 | [1] |
| 4 | Chiral Ir-porphyrin | C₆H₆ | 80 | 99 | >99:1 (cis) | [12] |
This table is illustrative. Actual results are highly substrate-dependent.
Key Mechanism: Chelation Control in Simmons-Smith Reaction
High diastereoselectivity in the Simmons-Smith cyclopropanation of allylic alcohols is achieved through a transition state stabilized by chelation between the substrate's hydroxyl group and the zinc atom of the carbenoid reagent. This coordination directs the delivery of the methylene group to the same face of the double bond as the hydroxyl group.
Caption: Chelation model for the hydroxyl-directed Simmons-Smith cyclopropanation.[2]
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
This protocol describes a reliable method for achieving high diastereoselectivity using the Furukawa conditions. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
Materials:
-
(E)-Cinnamyl alcohol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (E)-cinnamyl alcohol (1.0 equiv). Dissolve it in anhydrous DCM (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition:
-
Slowly add diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise via syringe over 10 minutes. A white precipitate may form.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add diiodomethane (2.0 equiv) dropwise via syringe over 10 minutes. The reaction mixture may become cloudy.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by very slowly and carefully adding saturated aqueous NH₄Cl. Caution: Gas evolution (ethane) will occur.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired syn-cyclopropylmethanol.
-
Analysis: Characterize the product by ¹H and ¹³C NMR. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture, focusing on well-resolved signals.
References
-
Barluenga, J., et al. (1999). Highly Diastereoselective Simmons−Smith Cyclopropanation of Allylic Amines. Organic Letters, 1(1), 13-15. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]
-
Yan, W., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(16), 7117–7123. [Link]
-
Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia. [Link]
-
Ghosal, P., et al. (2015). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Angewandte Chemie International Edition, 54(48), 14597-14601. [Link]
-
Taber, D. F. (1982). TRANSITION METAL MEDIATED ENANTIOSELECTIVE CYCLOPROPANATIONS. ProQuest Dissertations Publishing. [Link]
-
Kumar, A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(22), 6992. [Link]
-
orthocresol. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Chemistry Stack Exchange. [Link]
-
Puriņš, M., & Waser, J. (2022). Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. Angewandte Chemie International Edition, 61(11), e202113925. [Link]
-
Yeh, S.-M., et al. (2003). Diastereoselective Simmons−Smith Cyclopropanation of α,β-Unsaturated Cycloalkenones Using Tunable Diol as Chiral Auxiliary. The Journal of Organic Chemistry, 68(23), 8847–8853. [Link]
-
Li, J., et al. (2013). Highly Diastereo- and Enantioselective Cyclopropanation of 1,2-Disubstituted Alkenes. Angewandte Chemie International Edition, 52(33), 8748-8751. [Link]
-
Liu, T., et al. (2024). Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science, 15(32), 12151-12157. [Link]
-
Davies, I. W., et al. (1999). Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications, (4), 357-358. [Link]
-
Sharland, J. C., et al. (2020). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 10(17), 10076–10082. [Link]
-
Yan, W., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ChemRxiv. [Link]
-
Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Li, S.-Y., et al. (2025). Highly diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by a chiral iridium(III) porphyrin complex. ResearchGate. [Link]
-
Charette, A. B., & Marcoux, J.-F. (1995). Stereoselective Cyclopropanation Reactions. Synlett, 1995(12), 1197-1207. [Link]
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Rhodium-Catalyzed Reactions: A Technical Support Center for Catalyst Deactivation
Welcome to the Technical Support Center for rhodium-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the power of rhodium catalysis. Catalyst deactivation is a common yet complex challenge that can impede research progress and impact product yield and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve deactivation issues in your experiments. The information herein is structured to provide not just solutions, but also a foundational understanding of the underlying chemical principles driving these phenomena.
Section 1: Troubleshooting Guide - Diagnosing the "Why" Behind a Failing Reaction
The first step in resolving any catalytic issue is accurate diagnosis. A decline in catalytic performance, such as reduced reaction rate, lower yield, or altered selectivity, is a clear indicator of deactivation.[1] This section is designed to help you pinpoint the likely cause of deactivation based on observable symptoms.
Q1: My reaction has abruptly stopped or is significantly slower than expected. What are the likely causes?
An unexpected drop in reaction rate is one of the most common signs of catalyst deactivation. Several factors could be at play, often related to the purity of your reagents and the reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Catalyst Poisoning: This is a primary suspect when a reaction halts suddenly. Poisons are substances that bind strongly to the active rhodium centers, blocking them from participating in the catalytic cycle.[1][2]
-
Common Culprits: Sulfur compounds, nitrogen-containing heterocycles, halides, and even strongly coordinating solvents or products can act as poisons.[1][3] Carbon monoxide (CO) can also be a poison in certain reactions by forming stable, inactive complexes.[4]
-
Troubleshooting Protocol:
-
Reagent Purity Check: Scrutinize the purity of your substrates, solvents, and any additives. Trace impurities are often the source of poisons. Consider purifying your starting materials.
-
Inert Gas Quality: Ensure your inert gas (e.g., Argon, Nitrogen) is of high purity and passed through an oxygen and moisture trap.
-
Product Inhibition: The product itself can sometimes act as an inhibitor. Monitor the reaction progress over time. If the rate decreases significantly as product concentration increases, this could be the issue.
-
-
-
Formation of Inactive Rhodium Species: The active rhodium catalyst can convert into an inactive form under reaction conditions.
-
Homogeneous Systems: Inactive rhodium clusters or coordinatively saturated 18-electron species can form, which are unable to coordinate with the substrate.[1][4]
-
Heterogeneous Systems: On supports like alumina, high temperatures can lead to the formation of inactive rhodium aluminate.[5][6][7]
-
Troubleshooting Protocol:
-
Spectroscopic Analysis: If possible, use techniques like NMR or IR spectroscopy to analyze the catalyst state during the reaction. Changes in the coordination sphere of the rhodium can indicate the formation of inactive species.
-
Temperature Control: For heterogeneous catalysts on alumina, avoid excessive temperatures to minimize the formation of rhodium aluminate.[7]
-
-
Section 2: Deep Dive into Deactivation Mechanisms
Understanding the specific mechanism of deactivation is crucial for developing a robust catalytic system. This section provides a more detailed look at the common pathways of rhodium catalyst deactivation.
Q2: What are the fundamental mechanisms of rhodium catalyst deactivation?
Rhodium catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical processes.
A. Chemical Deactivation:
-
Poisoning: As discussed, this involves the strong chemisorption of substances onto the active sites.[3] The strength of the poison's interaction with the rhodium center will determine if the deactivation is reversible or irreversible.
-
Ligand Degradation: In homogeneous catalysis, the ligands that are crucial for tuning the catalyst's activity and selectivity can degrade under reaction conditions. For instance, phosphite ligands, commonly used in hydroformylation, are susceptible to hydrolysis.[8] Oxidative degradation of ligands is also a known deactivation pathway.[9][10]
-
Fouling/Coking: This is more common in heterogeneous catalysis, where carbonaceous deposits or high molecular weight byproducts can block the active sites and pores of the catalyst support.[1]
B. Thermal Deactivation (Sintering):
-
Applicable to heterogeneous catalysts, sintering is the agglomeration of small rhodium nanoparticles into larger ones at high temperatures.[1] This reduces the active surface area of the catalyst, leading to a decrease in activity. The stability of rhodium nanoparticles can be influenced by the support material.[11][12][13]
C. Mechanical Deactivation:
-
Leaching: This involves the dissolution of the active rhodium species from the solid support into the reaction medium in heterogeneous catalysis.[1] This not only deactivates the catalyst but can also contaminate the product.
-
Attrition/Crushing: For heterogeneous catalysts in stirred reactors, the physical breakdown of the catalyst support can lead to loss of active material.[3]
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms of deactivation for both homogeneous and heterogeneous rhodium catalysts.
Caption: A workflow for troubleshooting and selecting a regeneration protocol.
Section 4: Frequently Asked Questions (FAQs)
Q5: How does the choice of phosphine ligand affect the stability of my homogeneous rhodium catalyst?
The electronic and steric properties of phosphine ligands play a crucial role in catalyst stability.
-
Electronic Effects: Electron-withdrawing groups on the phosphine can sometimes increase the stability of the rhodium complex and influence its reactivity. [14]* Steric Effects: Bulky ligands can protect the rhodium center from deactivating interactions, such as dimerization or reaction with poisons. However, excessively bulky ligands might also hinder substrate binding and reduce activity. The choice of ligand is often a trade-off between activity, selectivity, and stability. [15][16] Q6: My reaction is a hydroformylation, and I'm seeing a drop in selectivity. Could this be related to catalyst deactivation?
Yes, a change in selectivity is a classic sign of catalyst deactivation or the formation of new, less selective catalytic species. [9][10]In rhodium-catalyzed hydroformylation, degradation of the phosphine or phosphite ligands can lead to the formation of rhodium species with different coordination spheres, which in turn can alter the regioselectivity (n/iso ratio) of the reaction. [8][9][10]Monitoring the reaction for changes in selectivity is as important as monitoring the conversion.
Q7: I'm using a supported rhodium catalyst on alumina. Are there any specific deactivation pathways I should be aware of?
For Rh/Al₂O₃ catalysts, a key deactivation mechanism, especially at high temperatures, is the formation of rhodium aluminate. [5][6][7]This is a solid-state reaction between the rhodium species and the alumina support, which forms a catalytically inactive mixed oxide. This process is often irreversible under normal reaction conditions. Therefore, careful temperature control is paramount when using alumina-supported rhodium catalysts.
Q8: What is an induction period, and how does it relate to catalyst activation and deactivation?
An induction period is the initial phase of a reaction where the rate is slow before it accelerates to its normal speed. [4]This period often corresponds to the time required for the precatalyst to be converted into the active catalytic species. [4][17]While not a deactivation process itself, a long or unexpected induction period can sometimes be misinterpreted as low activity. Understanding the activation phase of your catalyst is important to correctly diagnose any subsequent deactivation.
References
-
Activation and Deactivation Mechanisms of Rhodium/Alumina Catalysts. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]
-
Alberico, E., MÖller, S., & Heller, D. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Retrieved from [Link]
-
Gual, A., Godard, C., Castillón, S., & Claver, C. (2021). Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites. Organometallics. Retrieved from [Link]
-
Köhnke, K., Wessel, N., Esche, E., Jin, J., Leitner, W., & Vorholt, A. J. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. Retrieved from [Link]
-
Rösler, S., Franke, R., & Hess, D. (2021). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. Retrieved from [Link]
-
Köhnke, K., Wessel, N., Esche, E., Jin, J., Leitner, W., & Vorholt, A. J. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology. Retrieved from [Link]
- Pruett, R. L., & Smith, J. E. (1980). Process for regeneration of rhodium hydroformylation catalysts. U.S. Patent No. 4,196,096. Washington, DC: U.S. Patent and Trademark Office.
-
Li, C., Wang, C., Zhang, X., Hu, Y., & Jinschek, J. R. (2022). Direct Observation of Rhodium Aluminate (RhAlOx) and Its Role in Deactivation and Regeneration of Rh/Al2O3 under Three-Way Catalyst Conditions. Chemistry of Materials. Retrieved from [Link]
-
Alberico, E., & Heller, D. (2015). Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology. Retrieved from [Link]
-
Canter, N. (2022). Deactivation and regeneration of catalytic converters. Tribology and Lubrication Technology. Retrieved from [Link]
- Slaugh, L. H. (1980). Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts. U.S. Patent No. 4,151,209. Washington, DC: U.S. Patent and Trademark Office.
-
Pestryakov, A. N., Bogdanchikova, N., & Simakov, A. V. (2019). Study on Thermal Stability of Ceria-Supported Rhodium Catalysts. ResearchGate. Retrieved from [Link]
-
Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. (2022). Catalysis Science & Technology. Retrieved from [Link]
-
Pestryakov, A. N., Bogdanchikova, N., & Simakov, A. V. (2019). Study on Thermal Stability of Ceria-Supported Rhodium Catalysts. Materials Science Forum. Retrieved from [Link]
-
Jha, M. K., Lee, J., Kim, B., Kumar, V., & Jeong, J. (2013). Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. MDPI. Retrieved from [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020). National Institutes of Health. Retrieved from [Link]
- Datta, S. (2005). Recover and recycle rhodium from spent partial oxidation catalysts. U.S. Patent No. 6,923,922. Washington, DC: U.S. Patent and Trademark Office.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matmatch. Retrieved from [Link]
-
Szöllősi, G. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]
-
How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. (2022). National Institutes of Health. Retrieved from [Link]
-
Rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands: Synthesis and catalytic styrene hydrogenation. (2021). ResearchGate. Retrieved from [Link]
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? (2017). Semantic Scholar. Retrieved from [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase based on the Chemistry of Rhodium/Phosphine Catalysts. (2019). Semantic Scholar. Retrieved from [Link]
-
C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. (2022). Organometallics. Retrieved from [Link]
-
Catalysts: Poisoned and very much alive at the same time - A surprising discovery. (2021). TU Wien. Retrieved from [Link]
-
C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. (2022). ResearchGate. Retrieved from [Link]
-
Oxidative addition. (n.d.). Wikipedia. Retrieved from [Link]
-
Facile Synthesis of Rhodium-Based Nanocrystals in a Metastable Phase and Evaluation of Their Thermal and Catalytic Properties. (2021). National Institutes of Health. Retrieved from [Link]
-
Leaching of Palladium and Rhodium from Spent Automobile Catalysts by Microwave Roasting. (2018). ResearchGate. Retrieved from [Link]
-
Oxidative Addition of Alkyl Halides to Rhodium(I) and Iridium(I) Dicarbonyl Diiodides: Key Reactions in the Catalytic Carbonylation of Alcohols. (2006). Organometallics. Retrieved from [Link]
-
Rhodium Catalyst Stability. (n.d.). Area. Retrieved from [Link]
-
Leaching efficiency and kinetics of the recovery of palladium and rhodium from a spent auto-catalyst in HCl/CuCl2 media. (2020). Semantic Scholar. Retrieved from [Link]
-
How do you troubleshoot common problems or defects in rhodium-plated surfaces? (n.d.). Quora. Retrieved from [Link]
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (2014). Catalysis Science & Technology. Retrieved from [Link]
-
Asymmetric homogeneous hydrogenation catalysed by rhodium complexes; the binding modes of enamides defined by 13C n.m.r. spectroscopy. (1981). Semantic Scholar. Retrieved from [Link]
-
Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. (2023). National Institutes of Health. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Chemical Reviews. Retrieved from [Link]
-
Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. (2023). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Purification of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered with crude Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate. Designed for researchers and drug development professionals, this document explains the causality behind experimental choices to ensure you achieve the highest possible purity for your compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile depends heavily on the synthetic route. However, for typical cyclopropanation reactions (e.g., Simmons-Smith or variations), you should anticipate the following:
-
Unreacted Starting Materials: Such as the precursor alkene (e.g., ethyl 4-fluorocinnamate) and reagents from the carbene source (e.g., diiodomethane).
-
Hydrolysis Product: 1-(4-fluorophenyl)cyclopropanecarboxylic acid is a very common impurity, formed by the hydrolysis of the ester during the reaction or aqueous workup.[1]
-
Reaction Byproducts: These can include C-H insertion products, polymethylene from the methylene source, and catalyst residues (e.g., zinc salts).[2][3]
-
Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., Diethyl Ether, Dichloromethane, Toluene).
Q2: What is the first step I should take to assess the purity of my crude product?
A: A multi-step analytical approach is recommended before attempting any purification.
-
Thin-Layer Chromatography (TLC): This is a quick and inexpensive way to visualize the number of components in your crude mixture. Use a starting eluent system like 9:1 Hexane:Ethyl Acetate. The carboxylic acid impurity will often appear as a streak from the baseline unless a small amount of acetic acid is added to the eluent.
-
Proton NMR (¹H NMR): Provides structural information to confirm the presence of your desired product and identify major impurities. Look for the characteristic cyclopropyl protons (diastereotopic multiplets) and the ethyl ester signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and unreacted starting materials. It also gives a good initial estimate of the relative purity.[4]
Q3: My final product is a yellow or brownish oil. Is this color normal, and how can I remove it?
A: The pure compound is typically described as a colorless or pale-yellow oil.[5] A more intense yellow or brown color usually indicates the presence of high-molecular-weight polymeric byproducts or degradation products, possibly from the cyclopropanating reagent.
To remove the color, you can try one of two methods:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through a pad of Celite®.
-
Silica Gel Chromatography: This is generally the most effective method, as the colored impurities are often highly polar and will adhere strongly to the silica gel at the column's origin.
Q4: Can I purify this compound without using column chromatography?
A: Yes, depending on the nature of the impurities.
-
For Acidic Impurities: If the primary impurity is the hydrolyzed carboxylic acid, an extractive workup with a mild base (e.g., saturated sodium bicarbonate solution) is highly effective.[6][7]
-
For High-Boiling Impurities: If your product is contaminated with significantly less volatile impurities (polymers, salts), vacuum distillation can be an excellent, scalable alternative to chromatography.[8]
-
For Low-Boiling Impurities: If the main contaminants are residual solvents or low-boiling starting materials, they can often be removed under high vacuum on a rotary evaporator.
However, for complex mixtures containing byproducts with similar polarity to the desired ester, column chromatography is often indispensable for achieving high purity.[9]
Part 2: Troubleshooting Guide for Specific Impurities
This section provides detailed protocols to address specific purification challenges.
Problem 1: Contamination with 1-(4-fluorophenyl)cyclopropanecarboxylic acid
-
Symptoms: A broad singlet in the ¹H NMR spectrum around 10-12 ppm, a streaky spot on TLC, or an M-1 peak in negative ion mode ESI-MS corresponding to the acid.
-
Root Cause: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, especially in the presence of water during the reaction workup.[10]
-
Solution: Basic Liquid-Liquid Extraction
This protocol leverages the acidic nature of the carboxylic acid impurity, converting it into its water-soluble carboxylate salt, which can then be easily separated from the neutral organic ester.[7]
-
Dissolve the crude product in a non-polar organic solvent with low water miscibility (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane) in a separatory funnel. A typical concentration is 50-100 mg/mL.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any CO₂ gas that may form.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (Step 2-4) one more time to ensure complete removal of the acid.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine (NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
| Reagent | Purpose | Notes |
| Ethyl Acetate / Ether | Dissolve crude product | Ensures good partitioning between phases. |
| Sat. aq. NaHCO₃ | Deprotonate carboxylic acid | Mild base; minimizes risk of saponification. |
| Deionized Water | Remove residual bicarbonate | |
| Saturated Brine | Remove bulk water from organic layer | Reduces the load on the drying agent. |
| Anhydrous Na₂SO₄ | Remove trace water | Ensure product is dry before solvent removal. |
Problem 2: Presence of Unreacted Alkene and Other Non-Polar Byproducts
-
Symptoms: Signals in ¹H NMR or peaks in GC-MS corresponding to the starting alkene or other early-eluting, non-polar species. On TLC, these appear as spots with a higher Rf than the product.
-
Root Cause: Incomplete reaction or formation of non-polar side-products from the cyclopropanation reagent, a known side reaction pathway.[3]
-
Solution: Silica Gel Flash Column Chromatography
Flash chromatography is the gold standard for separating compounds with different polarities. The polar silica gel stationary phase retains the more polar ester product longer than the non-polar impurities.
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate). Pour this into a glass column and allow it to pack under positive pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with the low-polarity mobile phase. The non-polar impurities will elute first.
-
Collect Fractions: Monitor the column effluent using TLC. Once the impurities have eluted, you can either maintain the isocratic conditions or gradually increase the mobile phase polarity (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the desired product.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for a wide range of polarities. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Start at 1-2% Ethyl Acetate, increase to 5-10%.[5] |
| Loading Method | Dry Loading | Often results in better separation and sharper bands. |
| Monitoring | TLC with UV visualization | Allows for real-time tracking of the separation. |
Problem 3: Product is Thermally Stable but Contaminated with High-Boiling Residues
-
Symptoms: The product is relatively pure by NMR, but a non-volatile baseline residue is observed, or you need a scalable, chromatography-free method.
-
Root Cause: Presence of polymeric byproducts, inorganic salts that were not fully removed during workup, or other high-molecular-weight contaminants.
-
Solution: Fractional Vacuum Distillation
This technique separates compounds based on differences in their boiling points at reduced pressure. Lowering the pressure reduces the boiling point, allowing the compound to distill at a lower temperature and minimizing the risk of thermal decomposition.[8]
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system.
-
Heat: Gently heat the distillation flask using a heating mantle. Monitor the temperature of the vapor as it passes the thermometer.
-
Collect Fractions: Collect the fraction that distills over at a constant temperature and pressure. This constant temperature is the boiling point of your pure compound under the applied vacuum.
-
Discontinue: Stop the distillation once the desired product has been collected, leaving the high-boiling residue behind in the distillation flask.
Part 3: Visualization of Purification Workflow
The following diagram illustrates a general workflow for purifying crude this compound.
Caption: General purification strategy for this compound.
References
-
Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. Available from: [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
-
Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Figshare. Available from: [Link]
- US5068428A - Process for the preparation of cyclopropanecarboxamide. Google Patents.
-
Simmons–Smith reaction. Wikipedia. Available from: [Link]
-
Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. AWS. Available from: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates Joseph P. Mancinelli and Sidney M. Wilkerson-Hill. ACS Publications. Available from: [Link]
-
Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. ResearchGate. Available from: [Link]
- CN1050597C - Process for synthesizing cyclopropyl carboxylic ester. Google Patents.
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
How to purify esterefication product? ResearchGate. Available from: [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
- CN103664778A - Synthesis method of antineoplastic drug cabozant inib. Google Patents.
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. National Center for Biotechnology Information. Available from: [Link]
-
15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available from: [Link]
-
Analytical Methods. OPUS. Available from: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available from: [Link]
-
First synthesis of acylated nitrocyclopropanes. Beilstein Journals. Available from: [Link]
-
11.9: Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Alternative Solvents for Cyclopropanation Reactions
Welcome to the technical support center for navigating the use of alternative solvents in cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the sustainability, efficiency, and safety of their synthetic processes. Here, we provide in-depth troubleshooting guidance and answer frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: Moving Beyond Traditional Solvents
The selection of a solvent is a critical parameter in any chemical transformation, influencing reaction rates, yields, and selectivity. In the context of cyclopropanation reactions, traditional solvents such as dichloromethane and toluene have been widely used. However, growing environmental concerns and stricter regulations have catalyzed the exploration of greener and more sustainable alternatives.[1] This guide will help you navigate the transition to these novel solvent systems, ensuring robust and reproducible results in your cyclopropanation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during cyclopropanation experiments when employing alternative solvents, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am attempting a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) in an ionic liquid and observing a very low yield. What are the key parameters to investigate?
-
Answer: Low yields in rhodium-catalyzed cyclopropanations with EDA, especially in non-traditional solvents, can often be traced back to several factors. Here is a systematic approach to troubleshooting this issue:
-
Slow Addition of EDA: A high concentration of EDA can lead to dimerization and other side reactions.[2] It is crucial to use a syringe pump for the slow, controlled addition of the EDA solution over several hours. This maintains a low, steady concentration of the reactive carbene intermediate.
-
Inert Atmosphere and Dry Conditions: Many cyclopropanation catalysts, including rhodium complexes, are sensitive to oxygen and moisture.[2] Ensure that all glassware is rigorously oven-dried and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvent can act as inhibitors.[2] Use freshly purified reagents and ensure your alternative solvent is of high purity and adequately dried.
-
Catalyst Solubility and Activity: The solubility of the catalyst in the chosen alternative solvent is paramount. Poor solubility can lead to a heterogeneous reaction mixture and reduced catalytic activity. Consider modifying the catalyst with ligands that enhance its solubility in the specific alternative solvent.
-
Reaction Temperature: The optimal temperature for cyclopropanation can vary significantly with the solvent. If the reaction is sluggish, a modest increase in temperature may improve the yield. Conversely, if side product formation is an issue, lowering the temperature could be beneficial.
-
Issue 2: Poor Diastereoselectivity
-
Question: My Simmons-Smith cyclopropanation in a deep eutectic solvent (DES) is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Achieving high diastereoselectivity is a common challenge in cyclopropanation. The solvent can play a significant role in influencing the facial selectivity of the reaction.[3] Here’s how to approach this problem:
-
Solvent-Substrate Interactions: The polarity and coordinating ability of the solvent can influence the transition state geometry. In some cases, the solvent may interact with the substrate or catalyst in a way that disrupts the desired stereochemical control. Experiment with a range of alternative solvents with varying properties (e.g., polarity, hydrogen-bonding capacity) to identify one that favors the desired diastereomer.
-
Catalyst and Ligand Choice: The steric bulk of the catalyst and any associated ligands is a primary determinant of diastereoselectivity.[2] If using a catalytic system, screening different ligands can help identify a combination that provides the necessary steric hindrance to favor one diastereomer over the other.
-
Temperature Optimization: Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio.
-
Substrate Control: If the substrate contains a directing group (e.g., a hydroxyl group), its ability to coordinate to the cyclopropanating agent can be influenced by the solvent. In such cases, a less coordinating solvent might be beneficial.
-
Issue 3: Catalyst Deactivation or Decomposition
-
Question: I am observing catalyst deactivation in a palladium-catalyzed cyclopropanation reaction using supercritical CO2 (scCO2). What could be the cause and how can I mitigate it?
-
Answer: Catalyst deactivation in supercritical fluids can be a complex issue. Here are some potential causes and solutions:
-
Catalyst Solubility and Aggregation: While many catalysts are soluble in scCO2, changes in pressure and temperature can affect their solubility, potentially leading to aggregation and deactivation.[4] Ensure that the reaction conditions (pressure and temperature) are well within the range where the catalyst is known to be soluble.
-
Impurities in CO2: The purity of the carbon dioxide used is critical. Even small amounts of impurities can act as catalyst poisons. Use high-purity CO2 for your reactions.
-
Reaction with Byproducts: The byproducts of the reaction could potentially react with and deactivate the catalyst. Analyzing the reaction mixture for byproducts can provide clues. If a problematic byproduct is identified, adjusting the reaction conditions to minimize its formation may be necessary.
-
Immobilized Catalysts: For continuous flow reactions in scCO2, using an immobilized catalyst can be a highly effective strategy.[5] This not only prevents catalyst deactivation due to aggregation but also simplifies product purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative solvents for cyclopropanation reactions?
A1: The primary advantages include:
-
Improved Sustainability: Many alternative solvents are biodegradable, have low toxicity, and are derived from renewable resources.[1]
-
Enhanced Safety: Solvents like water and supercritical CO2 are non-flammable and have low toxicity, making them safer to handle.[1]
-
Unique Reactivity and Selectivity: Alternative solvents can offer different reactivity profiles and selectivities compared to traditional organic solvents, potentially leading to improved yields and stereochemical outcomes.[5][6]
-
Simplified Purification: In some cases, the use of alternative solvents can simplify product isolation. For instance, in reactions using water as a solvent, the organic product can often be easily separated.[1] With supercritical CO2, the solvent is simply removed by depressurization.[5]
Q2: How do I choose the right alternative solvent for my specific cyclopropanation reaction?
A2: The choice of solvent depends on several factors, including the type of cyclopropanation reaction, the catalyst used, and the substrate. A good starting point is to consult the literature for similar reactions. The following table provides a general overview of some common alternative solvents and their applications in cyclopropanation.
| Alternative Solvent | Key Properties | Typical Cyclopropanation Applications | Considerations |
| Water | High polarity, non-flammable, low cost[1] | Metal-free cyclopropanations, reactions with water-soluble catalysts.[1][6] | Substrate and catalyst solubility can be a challenge. |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties.[7][8] | Rhodium and copper-catalyzed cyclopropanations.[9][10] | Viscosity can be high, and purification can be challenging. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare.[11][12] | Emerging applications in various organic transformations. | Stability under reaction conditions should be verified. |
| Supercritical CO2 (scCO2) | Non-toxic, non-flammable, easily removed.[5] | Asymmetric cyclopropanation with immobilized catalysts.[5] | Requires high-pressure equipment. |
Q3: Do I need to modify my existing protocol when switching to an alternative solvent?
A3: Yes, it is very likely that you will need to modify your protocol. Key considerations include:
-
Solubility: Ensure that your substrate, catalyst, and any reagents are sufficiently soluble in the new solvent. You may need to modify your catalyst or substrate to improve solubility.
-
Reaction Temperature: The optimal reaction temperature may be different in the new solvent.
-
Work-up Procedure: The method for isolating your product will likely need to be adapted to the properties of the alternative solvent.
Q4: Can alternative solvents affect the stereochemical outcome of my cyclopropanation reaction?
A4: Absolutely. The solvent can influence the stereochemistry of the reaction by interacting with the catalyst, substrate, or transition state.[3] It is essential to carefully analyze the stereochemical outcome of your reaction when switching to a new solvent. In some cases, a change in solvent can even be used to tune the diastereoselectivity or enantioselectivity of a reaction.[13]
Experimental Protocols & Visualizations
General Experimental Workflow for Cyclopropanation in an Alternative Solvent
The following diagram illustrates a typical workflow for performing a cyclopropanation reaction in an alternative solvent.
Caption: A generalized workflow for performing cyclopropanation in an alternative solvent.
Decision-Making Flowchart for Solvent Selection
This flowchart provides a simplified decision-making process for selecting a suitable alternative solvent for your cyclopropanation reaction.
Caption: A decision-making flowchart for selecting an alternative solvent.
References
- Technical Support Center: Optimizing Cyclopropanation Reactions - Benchchem.
- 7.3: Reactions in Supercritical Fluids (SCFs) - Chemistry LibreTexts.
- Lipid-Inspired Low Melting Ionic Liquids via Synergistic Cyclopropanation and Branching of Terpenoids | Semantic Scholar.
- Applying the Principles of Green Chemistry to Cyclopropanation - Who we serve.
- Lipid-Inspired Low Melting Ionic Liquids via Synergistic Cyclopropanation and Branching of Terpenoids - ACS Publications.
- Cyclopropane as an Unsaturation “Effect Isostere”: Lowering the Melting Points in Lipid-like Ionic Liquids | The Journal of Physical Chemistry B - ACS Publications.
- Synthesis of cyclopropanes - Organic Chemistry Portal.
- Applying the Principles of Green Chemistry to Cyclopropanation - ResearchGate.
- Cyclopropanation Enantioselectivity is Pressure Dependent in Supercritical Fluoroform** - Wiley-VCH.
- Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes - Green Chemistry (RSC Publishing).
- Enantioselective cyclopropanation reactions in ionic liquids | Scilit.
- Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions - PMC - NIH.
- Biorenewable Deep Eutectic Solvent for Selective and Scalable Conversion of Furfural into Cyclopentenone Derivatives - PMC - NIH.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing.
- Responsive deep eutectic solvents: mechanisms, applications and their role in sustainable chemistry - Chemical Communications (RSC Publishing).
Sources
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- 8. pubs.acs.org [pubs.acs.org]
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- 13. Mapping Catalyst–Solvent Interplay in Competing Carboamination/Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Instability of Diazo Compounds in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling diazo compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet hazardous reagents. Our goal is to provide practical, in-depth answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles. By understanding the "why" behind the instability, you can design safer and more robust synthetic procedures.
Section 1: Understanding the Hazard - Frequently Asked Questions
This section addresses fundamental questions about the nature of diazo compound instability.
Q: What is the fundamental reason diazo compounds are thermally unstable?
A: The thermal instability of diazo compounds stems from a highly favorable thermodynamic decomposition pathway: the irreversible loss of dinitrogen gas (N₂).[1][2] N₂ is an extraordinarily stable molecule, and its formation provides a significant thermodynamic driving force for the decomposition reaction.[2] This process generates a highly reactive carbene intermediate, which then proceeds to undergo further reactions.[3] The overall reaction is highly exothermic and, due to the rapid generation of gas, can lead to a dangerous pressure increase and potentially an explosion if not properly controlled.[4][5]
Q: How does the molecular structure of a diazo compound influence its stability?
A: The stability of a diazo compound is critically dependent on its substituents.[6] The key is the ability to delocalize the negative charge on the carbon atom adjacent to the diazo group.[1][7]
-
Stabilized Diazo Compounds: Electron-withdrawing groups (e.g., carbonyls, esters, sulfonyls, phosphoryls) significantly increase stability.[3][7][8] These groups delocalize the electron density from the α-carbon through resonance, making the compound less prone to decomposition.[7] α-Diazo-β-diketones and α-diazo-β-diesters are among the most stable examples.[3] Many of these stabilized compounds can even be purified via silica gel column chromatography.[7]
-
Semi-Stabilized Diazo Compounds: Groups like aromatic rings or vinyl groups can offer some stabilization through conjugation, but less effectively than strong electron-withdrawing groups.[7]
-
Unstable Diazo Compounds: Electron-donating groups, such as alkyl groups, destabilize the diazo compound.[7] Simple diazoalkanes like diazomethane are highly unstable, toxic, and explosive.[3][8]
The following diagram illustrates this relationship between electronic structure and stability.
Caption: Relationship between substituent electronic effects and diazo compound stability.
Q: What are the primary decomposition pathways I should be aware of?
A: Upon thermal or photochemical activation, diazo compounds primarily decompose to form carbenes.[3] However, the ultimate products depend on the compound's structure and the reaction conditions. Key pathways include:
-
Carbene Formation: The most common pathway is the extrusion of N₂ to form a carbene, which can then undergo C-H insertion, cyclopropanation, or other characteristic carbene reactions.[3][9]
-
Wolff Rearrangement: For α-diazoketones, the carbene intermediate can rearrange to form a ketene.[3][10] This is a synthetically useful transformation.
-
Azine Formation: A bimolecular pathway where the diazo compound reacts with the carbene intermediate can lead to the formation of an azine.[11] This is often observed during thermal decomposition in the absence of other trapping agents.[11]
Section 2: Risk Assessment & Characterization
Proactive thermal hazard analysis is crucial before scaling up any reaction involving diazo compounds.
Q: My preliminary experiments show unexpected exotherms or gas evolution. How can I quantitatively assess the thermal risk?
A: Visual observation of an exotherm is a critical warning sign. To quantify the hazard, Differential Scanning Calorimetry (DSC) is the recommended technique.[4][12] DSC measures the heat flow into or out of a sample as it is heated, allowing you to determine the onset temperature of decomposition and the total energy released.
-
Sample Preparation: Carefully weigh approximately 1-5 mg of the diazo compound into a high-pressure DSC crucible.[12] Using high-pressure crucibles is essential to contain any gaseous decomposition products, ensuring accurate measurement of the enthalpy of decomposition (ΔH_D).[12]
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heating Ramp: Heat the sample at a constant rate, typically 2-5 °C/min.[12] A slower ramp rate can provide higher resolution and may result in a lower observed onset temperature.[12]
-
Data Analysis: Analyze the resulting thermogram to determine:
-
T_onset (Onset Temperature): The temperature at which the exothermic decomposition begins. This is a key indicator of thermal stability.[4][12]
-
ΔH_D (Enthalpy of Decomposition): The total energy released during decomposition, measured in kJ/mol. A higher value indicates a more energetic decomposition.[4][12]
-
Table 1: Comparative Thermal Stability of Selected Diazo Compounds
The following table summarizes DSC data for various diazo compounds, illustrating the impact of substituents on thermal stability.
| Compound | Substituents | T_onset (°C) | ΔH_D (kJ/mol) | Predicted Hazard |
| Ethyl (phenyl)diazoacetate | Donor/Acceptor | ~100 °C | -102 | Impact Sensitive |
| Ethyl diazoacetate (EDA) | Acceptor | ~100 °C | -150 | Impact Sensitive |
| Dimethyl diazomalonate | Acceptor/Acceptor | ~135 °C | -100 | Low Sensitivity |
| p-Methoxyphenyldiazoacetate | Electron-Rich Donor | ~75 °C | -102 | High Sensitivity |
Data compiled from studies by Bull, J. B., et al. (2020)[4][13][5][12]
Q: How do I use DSC data to determine a safe maximum operating temperature for my process?
A: The T_onset from DSC is a critical value, but it is not the safe operating temperature. For industrial processes, a Maximum Recommended Process Temperature (TD24) is often calculated.[4][12] TD24 is the temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours. This provides a significant safety margin. For ethyl (phenyl)diazoacetate, with a DSC T_onset of ~100°C, the initiation of decomposition was observed at a much lower 60°C using more sensitive Accelerating Rate Calorimetry (ARC), highlighting the need for caution.[4][5][12] A conservative rule of thumb in a research setting is to keep the reaction temperature at least 40-50 °C below the measured T_onset.
Section 3: Practical Mitigation Strategies & Troubleshooting
This section focuses on proactive measures to control instability during synthesis.
Q: My diazo compound is too unstable to isolate and purify. What are my options?
A: When a diazo compound is too hazardous to handle in its pure form, in situ generation is the safest and most effective strategy.[14][15] This involves creating the diazo compound in the reaction vessel, where it is immediately consumed by a co-present substrate. This approach avoids the accumulation of dangerous concentrations of the diazo reagent.
The Bamford-Stevens reaction , which generates diazo compounds from N-tosylhydrazones using a base, is a widely used method for in situ generation.[7][15]
-
Precursor Synthesis: Synthesize the N-tosylhydrazone from the corresponding ketone or aldehyde. This precursor is typically a stable, crystalline solid.
-
Reaction Setup: Charge the reaction flask with the N-tosylhydrazone precursor and the substrate that will react with the diazo compound (e.g., an alkene for cyclopropanation).
-
Solvent and Base Addition: Dissolve the components in an appropriate aprotic solvent.
-
Initiation: Slowly add a strong base (e.g., sodium hydride, DBU) at a controlled temperature. The base deprotonates the hydrazone, leading to the elimination of the tosyl group and formation of the diazo compound.
-
Reaction and Quench: The generated diazo compound immediately reacts with the substrate. Once the reaction is complete, carefully quench any remaining reagents.
The following workflow diagram illustrates the logic of an in situ process.
Caption: Workflow for in situ generation and consumption of a diazo compound.
Q: I am observing rapid decomposition of my diazo compound in solution, even at low temperatures. What are the likely culprits?
A: If a stabilized diazo compound decomposes unexpectedly in solution, it is almost always due to contamination.
-
Acidic Impurities: Trace amounts of acid can protonate the α-carbon, forming a highly unstable diazonium species that rapidly decomposes.[8] Ensure all glassware is rigorously cleaned and dried, and use freshly distilled, neutral solvents.
-
Metal Contaminants: Many transition metals, including copper, rhodium, palladium, and iron, are potent catalysts for diazo decomposition.[16] Avoid using metal spatulas for transfers and ensure your reagents and glassware are free from metal residues.[17]
-
Rough Surfaces: Scratched glassware, ground-glass joints, and certain drying agents can initiate explosive decomposition.[17][18] Always use fire-polished glassware and avoid storing diazo solutions over drying agents other than potassium hydroxide pellets for short periods.[17]
-
Light: Photolytic decomposition is a common pathway.[11] Protect reactions involving diazo compounds from direct sunlight and strong artificial light.[18]
Section 4: Emergency Preparedness
Q: What is the correct response to an uncontrolled decomposition or a spill?
A: In the event of an emergency, prioritize personal safety.
-
Alert Personnel: Immediately alert everyone in the laboratory.
-
Evacuate: If there is a large spill (>100 mL) or signs of an uncontrolled reaction (rapid gas evolution, color change, temperature spike), evacuate the immediate area and follow your institution's emergency procedures.[17]
-
Ventilation: For a small spill contained entirely within a chemical fume hood, close the sash and allow the volatile diazo compound to evaporate into the high-flow exhaust.[17]
-
Decontamination: Spills of diazo solutions can be quenched by slowly adding a solution of acetic acid in an appropriate solvent to neutralize the diazo compound. Always perform this in a well-ventilated fume hood and wear appropriate PPE.
References
-
Bull, J. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry. [Link]
-
Research Collection. The in situ generation of diazo compounds. ETH Zurich Research Collection. [Link]
-
Bull, J. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Bull, J. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed. [Link]
-
Bull, J. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ResearchGate. [Link]
-
Bonge, H. T., et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. Diazo. Wikipedia. [Link]
-
Division of Research Safety. Diazomethane. University of Illinois Urbana-Champaign. [Link]
-
Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. University of Washington. [Link]
-
Charette, A. B., et al. (2005). In Situ Generation of Zinc Carbenoids from Diazo Compounds and Zinc Salts: Asymmetric Synthesis of 1,2,3-Substituted Cyclopropanes. Journal of the American Chemical Society. [Link]
-
World Scientific. Introduction | Recent Developments of Diazo Compounds in Organic Synthesis. World Scientific. [Link]
-
Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. [Link]
-
International Knowledge Press. (2019). effects of the substituent groups on the reaction mechanism of the thermal decomposition of diazo aldehydes: a computational study. International Knowledge Press. [Link]
-
Khan, H. A., & Szostak, M. (2024). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]
-
Am Ende, C. W., & Raines, R. T. (2018). Diazo Compounds: Versatile Tools for Chemical Biology. ACS Chemical Biology. [Link]
-
Rodriguez, K. (2019). Diazo Chemistry. Baran Group Meeting. [Link]
-
Le, C. M., et al. (2022). Electrosynthesis of Stabilized Diazo Compounds from Hydrazones. Organic Letters. [Link]
-
Chemistry Stack Exchange. (2012). What makes diazo compounds so unstable and explosive?. Chemistry Stack Exchange. [Link]
-
Canadian Science Publishing. (1970). Thermal and photolytic decomposition reactions of diazo compounds in the bicyclo[4.1.0]heptene series. Canadian Journal of Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?. Chemistry Stack Exchange. [Link]
-
Román-Kustas, J., & Davis, R. D. (2024). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ACS Chemical Health & Safety. [Link]
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Wood-Black, F., et al. (2021). Highlights: Risk Index Sites, Chemical Safety Library, Diazo Compounds, New Guidance on Learning from Adverse Events, and More. ResearchGate. [Link]
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C&EN Global Enterprise. (2019). Not all diazo compounds are hazardous. C&EN Global Enterprise. [Link]
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Sheng, M., et al. (2023). Laboratory Explosion Accidents: Case Analysis and Preventive Measures. ACS Chemical Health & Safety. [Link]
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IChemE. Runaway reaction during production of an Azo dye intermediate. IChemE. [Link]
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ResearchGate. (2024). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. ResearchGate. [Link]
-
Reddit. (2023). Tracking In-Situ Generation of Diazo Compound. r/Chempros. [Link]
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ResearchGate. (2024). Diazo Compounds: Synthesis, Carbene Generation and Reactivity. ResearchGate. [Link]
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National Science Review. (2015). Iron-catalyzed transformations of diazo compounds. National Science Review. [Link]
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Technical Support Center: Enantioselective Cyclopropanation Reaction Optimization
Welcome to the Technical Support Center for Enantioselective Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing your enantioselective cyclopropanation reactions. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deeper understanding of the underlying principles to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a systematic approach to problem-solving.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Question: My enantioselective cyclopropanation reaction is giving low or inconsistent enantiomeric excess (% ee). What are the common causes and how can I address them?
Answer: Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis.[1] A systematic investigation of the following factors is crucial for diagnosis and resolution.
1. Catalyst and Ligand Integrity
The heart of an enantioselective reaction is the chiral catalyst. Its purity and structural integrity are paramount.
-
Potential Cause: The chiral catalyst or ligand may have degraded over time or due to improper handling.[1] Chiral ligands can be sensitive to air, moisture, or light.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the catalyst and ligand are of high purity. If synthesized in-house, re-purify a small batch and compare its performance. For commercial catalysts, consider purchasing a fresh batch from a reliable supplier.
-
Proper Handling and Storage: Many chiral ligands and catalysts, especially those involving sensitive metal centers, should be handled under an inert atmosphere (e.g., argon or nitrogen). Store them in a desiccator or glovebox, protected from light.
-
Ligand Screening: The choice of the chiral ligand is the most critical factor for achieving high enantioselectivity.[2] If you are developing a new reaction, it is essential to screen a variety of chiral ligands to find the optimal one for your specific substrate.[2] The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction.
-
2. Reaction Conditions
Subtle changes in reaction conditions can have a profound impact on enantioselectivity.
-
Potential Cause: Temperature fluctuations, solvent impurities, or the presence of oxygen can negatively affect the enantioselectivity.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature often enhances enantioselectivity.[1][3] This is because the transition states leading to the two enantiomers will have different activation energies, and a lower temperature will more significantly favor the pathway with the lower activation energy. Ensure precise and consistent temperature control throughout the reaction.
-
Solvent Quality: The choice of solvent can dramatically affect the catalyst's performance.[1][4] The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.[4]
-
Solvent Screening: It is highly recommended to perform a solvent screen with a range of solvents of varying polarities (e.g., non-polar like pentane or hexane, and more polar, non-coordinating solvents like dichloromethane or chloroform).[4]
-
Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can react with the catalyst or reagents, leading to lower enantioselectivity.
-
-
Inert Atmosphere: Unless the reaction is known to be air-tolerant, perform the reaction under an inert atmosphere to prevent oxidation of the catalyst or sensitive reagents.
-
3. Substrate and Reagent Purity
The quality of your starting materials is as important as the catalyst itself.
-
Potential Cause: Impurities in the substrate or the diazo compound can act as catalyst poisons or compete in the reaction, leading to a decrease in enantioselectivity.[3]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure that your alkene substrate and diazo compound are of high purity. Purification techniques like distillation, recrystallization, or column chromatography may be necessary.
-
Diazo Compound Quality: Diazo compounds can be unstable and should be handled with care.[5] It is often best to use freshly prepared diazo compounds. Impurities from the synthesis of the diazo compound can also interfere with the cyclopropanation reaction.
-
Issue 2: Poor Yield of the Desired Cyclopropane Product
Question: I am observing a low yield of my cyclopropanated product, even though the enantioselectivity is acceptable. How can I improve the reaction efficiency?
Answer: Poor yields with good enantioselectivity often suggest issues with reaction kinetics, catalyst activity, or side reactions rather than the stereocontrol of the reaction.
1. Catalyst Activity and Loading
-
Potential Cause: The catalyst may be deactivated or the loading might be too low to drive the reaction to completion in a reasonable timeframe.[3]
-
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent.[3] Running the reaction with a fresh batch of catalyst and purified reagents can help identify if this is the issue. Some catalysts also have limited stability under the reaction conditions.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes significantly improve the yield.[3] However, be mindful of the cost implications. For some highly efficient catalyst systems, very low catalyst loadings (down to 0.001 mol%) can be achieved.[6]
-
Slow Addition of Diazo Compound: Diazo compounds can undergo side reactions, such as dimerization.[6] Slow addition of the diazo compound to the reaction mixture using a syringe pump can help to maintain a low concentration of the diazo compound and minimize these side reactions, thus improving the yield of the desired cyclopropane.
-
2. Reaction Parameters
-
Potential Cause: The reaction may not be going to completion due to suboptimal temperature or reaction time.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC to determine if the reaction has stalled.[3] If the reaction is slow, a modest increase in temperature might be necessary to improve the rate.[3] However, be aware that this could potentially lower the enantioselectivity, so a balance needs to be found.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of the alkene is often used to ensure the complete consumption of the more valuable diazo compound.
-
3. Competing Side Reactions
-
Potential Cause: The carbene intermediate generated from the diazo compound is highly reactive and can participate in other reactions besides cyclopropanation.
-
Troubleshooting Steps:
-
C-H Insertion: Carbenes can insert into C-H bonds, which can be a competing side reaction.[5] The choice of solvent and catalyst can influence the chemoselectivity between cyclopropanation and C-H insertion.
-
Ylide Formation: In the presence of heteroatoms like sulfur or nitrogen, the carbene can form ylides, which can then undergo other transformations.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral ligand for my enantioselective cyclopropanation?
A1: The selection of the chiral ligand is a critical step and often requires empirical screening. However, some general principles can guide your choice:
-
Ligand Class: Several classes of chiral ligands have proven effective for enantioselective cyclopropanation, including bis(oxazolines) (BOX), salen-type ligands, and ligands based on chiral backbones like TADDOLs.[7][8] For rhodium-catalyzed reactions, chiral dirhodium tetracarboxylates are widely used.[9][10]
-
Substrate Matching: The electronic and steric properties of your alkene and diazo compound will influence which ligand is most effective. For electron-rich olefins, certain catalyst systems may be more suitable than for electron-deficient ones.[10]
-
Literature Precedent: A thorough literature search for similar cyclopropanation reactions can provide a good starting point for ligand selection.
Q2: What is the mechanism of a typical rhodium-catalyzed cyclopropanation?
A2: While definitive mechanistic studies are still ongoing for all systems, the generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[9][11]:
-
Catalyst Activation: The diazo compound reacts with the rhodium catalyst to form a rhodium-carbene intermediate, with the expulsion of nitrogen gas.[9]
-
Carbene Transfer: The rhodium-carbene then reacts with the alkene. This is generally considered a concerted but asynchronous process where the two new carbon-carbon bonds are formed at slightly different rates.[12] The alkene attacks the electrophilic carbene carbon.
-
Product Formation and Catalyst Regeneration: The cyclopropane product is released, and the rhodium catalyst is regenerated to participate in the next catalytic cycle.
Q3: How does the solvent affect the enantioselectivity of the reaction?
A3: The solvent can have a significant impact on enantioselectivity through several mechanisms[4]:
-
Dielectric Constant: In some cases, a strong correlation has been observed between the dielectric constant of the solvent and the enantioselectivity.[4] For example, a change from a more polar solvent like dichloromethane to a non-polar solvent like pentane can lead to a dramatic increase in enantiomeric excess.[4]
-
Coordinating Ability: Coordinating solvents can interact with the metal center of the catalyst, potentially altering its chiral environment and thus affecting the enantioselectivity. Non-coordinating solvents are often preferred.
-
Solvation of Transition States: The solvent can differentially solvate the transition states leading to the two enantiomers, thereby influencing their relative energies and the enantiomeric ratio of the product.
Experimental Protocols
This section provides a general, step-by-step protocol for a typical enantioselective cyclopropanation reaction using a chiral dirhodium catalyst. This should be adapted based on the specific catalyst, substrate, and diazo compound being used.
General Protocol for Rhodium-Catalyzed Enantioselective Cyclopropanation
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄)
-
Alkene substrate
-
Diazo compound (e.g., ethyl diazoacetate)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane or pentane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringe pump, etc.)
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
To a Schlenk flask equipped with a magnetic stir bar, add the chiral dirhodium catalyst (e.g., 1 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the alkene substrate (typically 1.2 - 2 equivalents) to the flask.
-
-
Reaction Execution:
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture dropwise over a period of several hours (e.g., 4-8 hours). The slow addition is crucial to minimize the formation of carbene dimers.[6]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the duration of the addition and for an additional period (e.g., 1-2 hours) after the addition is complete to ensure full conversion.
-
-
Work-up and Purification:
-
Once the reaction is complete (as monitored by TLC or GC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclopropane product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (% ee) of the product using chiral HPLC or chiral GC analysis.
-
Data Presentation and Visualization
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | % ee of Major Diastereomer | Reference |
| 1 | Dichloromethane | 9.08 | 74 | [4] |
| 2 | Pentane | 1.84 | 90 | [4] |
| 3 | Chloroform | 4.81 | 61 (amylene-stabilized) | [4] |
| 4 | Chloroform | 4.81 | 85 (ethanol-stabilized) | [4] |
This table illustrates the significant impact of solvent choice on the enantioselectivity of a representative cyclopropanation reaction. A dramatic increase in % ee is observed when switching from a more polar solvent (dichloromethane) to a non-polar one (pentane).[4]
Diagrams
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
References
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Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]
-
W. R. Winchester, W. D. Wulff, and R. M. G. Roberts, "Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)," Journal of the American Chemical Society. Available at: [Link]
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J. L. Maxwell, S. A. O'Connor, J. L. Eglin, and T. Kodadek, "Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes," Science. Available at: [Link]
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Y. Oonishi, Y. Sato, and M. Sato, "Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes," Organic Letters. Available at: [Link]
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M. L. Rosenberg, A. Krapp, and M. Tilset, "On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study," Organometallics. Available at: [Link]
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H. M. L. Davies, C. M. R. Volle, and Q. Kong, "Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes," Chemical Science. Available at: [Link]
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A. de la Torre, A. P. P. de la Cruz, and R. F. de la Pradilla, "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes," Chemical Reviews. Available at: [Link]
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Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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D. A. Singleton, D. L. Van Vranken, and M. P. Doyle, "Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations," Journal of the American Chemical Society. Available at: [Link]
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S. Hashimoto, N. Watanabe, and S. Ikegami, "Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes," Accounts of Chemical Research. Available at: [Link]
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H. M. L. Davies, and J. R. Manning, "In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings," Journal of the American Chemical Society. Available at: [Link]
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New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II) Tetracarboxylates - Emory Theses and Dissertations. Available at: [Link]
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Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Chemical Reviews. Available at: [Link]
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Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts - MDPI. Available at: [Link]
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Application of Biobased Solvents in Asymmetric Catalysis - PMC - NIH. Available at: [Link]
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Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach - Angewandte Chemie International Edition. Available at: [Link]
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Stereoselective Cyclopropanation Reactions - Chemical Reviews - ACS Publications. Available at: [Link]
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Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - MDPI. Available at: [Link]
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Chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation of electron-deficient olefins enable rapid access to UPF-648 and oxylipin natural products - NIH. Available at: [Link]
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Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes - PubMed. Available at: [Link]
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Asymmetric Cyclopropanation Reactions - Request PDF - ResearchGate. Available at: [Link]
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Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds. Available at: [Link]
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Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction - Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthetic application of the enantioselective cyclopropanation in the formal synthesis of the KMO inhibitor UPF-648 - ResearchGate. Available at: [Link]
-
Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - ACS Catalysis. Available at: [Link]
-
Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design - Request PDF - ResearchGate. Available at: [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PubMed Central. Available at: [Link]
-
A New Class of Planar−Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins - Journal of the American Chemical Society. Available at: [Link]
-
Cyclopropanation - Wikipedia. Available at: [Link]
-
Diazo Compounds: Synthesis, Carbene Generation and Reactivity - ResearchGate. Available at: [Link]
-
Asymmetric Cyclopropanation - Request PDF - ResearchGate. Available at: [Link]
-
Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suitable acceptors for the enantioselective cyclopropanation. Reaction... - ResearchGate. Available at: [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
This guide provides an in-depth analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule by comparing its predicted spectral data with experimentally-derived data from structurally analogous compounds. We will explore the underlying principles that govern the observed chemical shifts, providing a robust framework for spectral interpretation.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the field of organic chemistry and pharmaceutical development, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy serves as a powerful, non-destructive technique for this purpose, providing a detailed fingerprint of the carbon skeleton of a molecule.[1] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp peak.[1] The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into the nature of functional groups, hybridization, and substitution patterns.[2][3]
This guide focuses on this compound, a molecule incorporating several distinct structural motifs: an ethyl ester, a strained cyclopropane ring, and a substituted aromatic system. By dissecting its predicted ¹³C NMR spectrum and comparing it to related structures, we can assign each resonance and understand the electronic interplay between these functional groups.
Structural Analysis of the Target Molecule
To facilitate discussion, the carbon atoms of this compound are systematically numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments and comparisons.
Caption: Structure of this compound with carbon numbering.
Comparative Analysis of ¹³C NMR Chemical Shifts
-
Ethyl cyclopropanecarboxylate: Isolates the signals of the ethyl ester and cyclopropane ring.[4][5]
-
Ethyl 4-fluorobenzoate: Provides reference values for the 4-fluorophenyl and ethyl ester groups directly attached.[6]
-
Cyclopropanecarboxylic acid: Helps in assigning the cyclopropane ring carbons without the influence of the ethyl group.[7]
The table below summarizes the predicted chemical shifts for our target molecule alongside the experimental values for the selected reference compounds.
| Carbon Atom(s) | Target Molecule (Predicted δ, ppm) | Ethyl cyclopropanecarboxylate (δ, ppm) | Ethyl 4-fluorobenzoate (δ, ppm) | Cyclopropanecarboxylic acid (δ, ppm) | Analysis and Rationale |
| C11 (-CH₃) | ~14.1 | 14.2 | 14.3 | - | The terminal methyl of the ethyl group. Its environment is largely unaffected by distant substituents, showing a consistent chemical shift across all ethyl esters.[8] |
| C10 (-O-CH₂) | ~61.0 | 60.3 | 60.9 | - | The methylene carbon of the ethyl ester. It is directly attached to an electronegative oxygen, hence its downfield shift. |
| C2/C2' (Ring -CH₂) | ~17.5 | 10.9 | - | 8.8 | These cyclopropyl methylene carbons are significantly shielded due to the ring's unique hybridization. The presence of the bulky phenyl group at C1 causes a downfield shift compared to the unsubstituted ring. |
| C1 (Ring Quaternary) | ~32.0 | 14.8 | - | 13.5 | This quaternary carbon is deshielded by both the carbonyl group and the aromatic ring. Its shift is substantially downfield compared to the unsubstituted cyclopropane ring. |
| C9/C5 (meta-C) | ~130.5 | - | 131.8 | - | Aromatic carbons ortho to the C-F bond. The fluorine's electron-withdrawing inductive effect is felt here, but resonance effects also play a role. |
| C8/C6 (ortho-C) | ~115.5 | - | 115.5 | - | Aromatic carbons meta to the C-F bond. These are significantly shielded due to the strong electron-donating resonance effect of fluorine. |
| C4 (ipso-C) | ~138.0 | - | 126.8 | - | The ipso-carbon attached to the cyclopropane ring. This carbon is deshielded due to its connection to a substituent, and its chemical shift is sensitive to the nature of that substituent. |
| C7 (C-F) | ~162.0 (d, ¹JCF ≈ 245 Hz) | - | 165.5 (d, ¹JCF ≈ 252 Hz) | - | The carbon directly bonded to fluorine. It appears far downfield due to fluorine's extreme electronegativity and exhibits a characteristic large one-bond coupling constant (¹JCF). |
| C3 (C=O) | ~172.5 | 174.5 | 165.6 | 179.8 | The carbonyl carbon. Its chemical shift is highly sensitive to conjugation. The value is intermediate between the non-conjugated cyclopropyl system and the fully conjugated benzoate system. |
Note: Predicted values for the target molecule are generated using standard NMR prediction algorithms (e.g., ChemDraw, NMRDB.org[9][10]) and are meant for illustrative comparison. Experimental values are sourced from literature and spectral databases.
Key Observations:
-
The Cyclopropane Ring (C1, C2): The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum (typically < 40 ppm) due to the high degree of s-character in the C-C bonds and associated ring strain.[11] The substitution of the 4-fluorophenyl group at C1 causes a significant downfield (deshielding) effect on both C1 and C2 compared to the unsubstituted Ethyl cyclopropanecarboxylate, which is an expected substituent effect.
-
The 4-Fluorophenyl Group (C4-C9): The chemical shifts of the aromatic carbons are dictated by the powerful electronic effects of the fluorine atom. The C-F carbon (C7) is the most deshielded due to fluorine's high electronegativity.[1] Conversely, the ortho- and para- (relative to fluorine) carbons are shielded by resonance effects, while the meta-carbons are less affected. A key diagnostic feature, often visible in high-resolution spectra, is the carbon-fluorine coupling. The C7 signal will appear as a doublet with a very large coupling constant (¹JCF) of approximately 245-255 Hz. Smaller couplings may also be observed for C8/C6 (²JCF) and C9/C5 (³JCF).
-
The Carbonyl and Ethyl Groups (C3, C10, C11): The carbonyl carbon (C3) resonates in the typical ester region (~170-175 ppm). Its exact position reflects the electronic nature of the groups attached. The signals for the ethyl group carbons (C10, C11) are highly consistent and serve as reliable reporters for the presence of this moiety.[8]
Standard Operating Protocol for ¹³C NMR Data Acquisition
To ensure the collection of high-quality, reproducible data, a standardized experimental protocol is essential. The following section details a self-validating workflow for acquiring the ¹³C NMR spectrum of a small molecule like this compound.
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum.
-
Protocol:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its convenient deuterium signal for locking the magnetic field.[8]
-
Add a small drop of Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Precise instrument calibration ensures data accuracy and resolution.
-
Protocol:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument's magnetic field frequency is stabilized ("locked") using the deuterium signal from the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to maximize resolution, resulting in sharp, symmetrical peaks.
-
Acquisition: A standard proton-decoupled ¹³C experiment is performed. Key parameters include:
-
Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is crucial to allow for the relaxation of all carbon nuclei, especially the slow-relaxing quaternary carbons (like C1, C3, C4, and C7).
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), multiple scans (e.g., 128 to 1024) are accumulated to achieve an adequate signal-to-noise ratio.
-
-
-
-
Data Processing:
-
Rationale: Raw time-domain data must be mathematically processed to generate the final frequency-domain spectrum.
-
Protocol:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) signal is converted into the familiar spectrum of intensity versus frequency.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.0 ppm.
-
Peak Picking: The chemical shift of each peak is identified and tabulated.
-
-
Conclusion
The ¹³C NMR spectrum of this compound presents a fascinating case study in structural analysis, where the chemical shifts are governed by a combination of factors including ring strain, electronegativity, and resonance effects. By systematically comparing its predicted spectrum to the experimental data of simpler, related molecules, we can confidently assign each carbon signal. The upfield signals of the cyclopropane ring, the characteristic pattern of the 4-fluorophenyl group with its large C-F coupling, and the consistent signals of the ethyl ester moiety all combine to provide an unambiguous structural fingerprint. The detailed protocol provided herein outlines a robust method for obtaining high-quality experimental data for this and other novel chemical entities, underscoring the indispensable role of ¹³C NMR in modern chemical research.
References
-
Kusuyama, Y. (1976). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 49(7), 2045-2046. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl cyclopropanecarboxylate. PubChem Compound Database. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw? [Video]. YouTube. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for identifying and characterizing such molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this document establishes a predictive framework based on the well-understood fragmentation of analogous structures. By comparing its expected fragmentation with that of structurally related compounds, we can offer valuable insights for researchers engaged in the synthesis and analysis of similar chemical scaffolds.
The Significance of Fragmentation Patterns
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds and the resulting fragments.[1][2] When a molecule is ionized by electron impact, it forms a high-energy molecular ion (M•+) that readily undergoes fragmentation to produce a series of characteristic daughter ions.[1][2] The pattern of these fragments serves as a molecular fingerprint, providing crucial information about the compound's structure. Understanding these pathways is essential for unambiguous compound identification and for distinguishing between closely related isomers.
Predicted Fragmentation Pathways of this compound
The structure of this compound presents several key features that will dictate its fragmentation: the ethyl ester group, the cyclopropane ring, and the 4-fluorophenyl substituent. The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.
Figure 1: Predicted major fragmentation pathways for this compound.
The molecular ion (M•+) is expected at an m/z of 222. Key fragmentation processes are anticipated to include:
-
Loss of the ethoxy radical (•OCH2CH3): This is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion.[3] For the title compound, this would result in a fragment at m/z 177.
-
McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl group allows for a characteristic rearrangement, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation at m/z 194.[3][4]
-
Loss of the entire ester group (•COOCH2CH3): Cleavage of the bond between the cyclopropane ring and the carbonyl group would result in a fragment at m/z 149, corresponding to the 1-(4-fluorophenyl)cyclopropyl cation.
-
Subsequent Fragmentations: The initial fragments can undergo further fragmentation. For instance, the acylium ion at m/z 177 could lose carbon monoxide (CO) to form a fragment at m/z 149. The fragment at m/z 149 could further rearrange and lose ethylene to produce a fluorotropylium-like ion.
Comparative Fragmentation Analysis
To substantiate these predictions, it is instructive to compare the expected fragmentation of this compound with that of structurally similar compounds for which mass spectral data are available.
Comparison with Ethyl 1-phenylcyclopropanecarboxylate
The non-fluorinated analogue, Ethyl 1-phenylcyclopropanecarboxylate, provides a direct comparison to assess the influence of the fluorine substituent. The mass spectrum of this compound shows a molecular ion at m/z 190.[5][6] Key fragments are observed at m/z 117 and 115, which are characteristic of the phenylcyclopropyl moiety. The presence of the fluorine atom in our target compound is expected to shift the corresponding fragments by 18 mass units (the difference between fluorine and hydrogen). Therefore, we can anticipate significant fragments corresponding to the fluorophenylcyclopropyl moiety.
Comparison with Ethyl 1-methylcyclopropanecarboxylate
Replacing the fluorophenyl group with a methyl group, as in Ethyl 1-methylcyclopropanecarboxylate, allows for an evaluation of the influence of an aromatic versus an aliphatic substituent. The mass spectrum of Ethyl 1-methylcyclopropanecarboxylate exhibits a molecular ion at m/z 128.[7] Its fragmentation is dominated by the loss of the ester group and cleavage of the cyclopropane ring. The stability of the benzyl-like fragments in the fluorophenyl-substituted compound is expected to lead to a more complex fragmentation pattern compared to the methyl-substituted analogue.
Comparison with Simple Ethyl Esters
Examining the fragmentation of simple ethyl esters, such as ethyl propanoate and ethyl butanoate, provides a baseline for the fragmentation of the ethyl ester functional group.[8][9] These compounds typically show prominent peaks corresponding to the loss of the ethoxy group and McLafferty rearrangement products.[3] This confirms our prediction that these will be significant fragmentation pathways for this compound.
Tabulated Comparison of Key Fragments
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) |
| This compound | 222 (predicted) | 177 (predicted) | 194 (predicted) | 149 (predicted) |
| Ethyl 1-phenylcyclopropanecarboxylate | 190[5][6] | 117[5] | 115[5] | 145 |
| Ethyl 1-methylcyclopropanecarboxylate | 128[7] | 83 | 55 | 100 |
| Ethyl Butanoate | 116[8] | 88 | 71 | 43 |
Standardized GC-MS Protocol
To acquire a mass spectrum of this compound, the following GC-MS protocol is recommended. The rationale behind these parameters is to ensure good chromatographic separation and efficient ionization.
Figure 2: Recommended GC-MS workflow for the analysis of this compound.
Justification of Parameters:
-
Column: A non-polar HP-5ms column is suitable for a wide range of organic compounds and provides good resolution.
-
Oven Program: The temperature ramp allows for the separation of the target compound from potential impurities and solvent peaks.
-
Injector: A splitless injection is used to maximize the amount of analyte reaching the detector, which is important for identifying low-abundance fragments.
-
Ionization Energy: 70 eV is the standard electron energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.
Conclusion
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The Fluorine Advantage: A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylcyclopropanes
For researchers, scientists, and drug development professionals, the nuanced interplay of molecular structure and reactivity is a cornerstone of innovation. The cyclopropane ring, a motif of inherent strain and unique electronic character, has long captured the attention of synthetic chemists. When appended to a phenyl group, it becomes a versatile scaffold, notably recognized in the structure of the monoamine oxidase (MAO) inhibitor tranylcypromine. The strategic introduction of fluorine, a seemingly subtle atomic substitution, can profoundly alter the reactivity and biological activity of these molecules. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenylcyclopropanes, supported by experimental data, to illuminate the significant impact of this halogen.
The Decisive Impact of Fluorination: A Head-to-Head Comparison
The true measure of fluorine's influence is best observed through direct experimental comparison. A compelling case study is the inhibition of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. The non-fluorinated compound, tranylcypromine (2-phenylcyclopropylamine), is a well-established MAO inhibitor. Research into its fluorinated analog, trans-2-fluoro-2-phenylcyclopropylamine, reveals a dramatic enhancement in inhibitory potency.
Data Presentation: Enhanced Potency Through Fluorination
The following table summarizes the quantitative data from in vitro enzyme inhibition assays, showcasing the superior performance of the fluorinated analog against microbial tyramine oxidase, a model for MAO activity.
| Compound | Structure | IC₅₀ (µM) | Relative Potency (vs. Tranylcypromine) |
| Tranylcypromine | ~120 | 1x | |
| trans-2-Fluoro-2-phenylcyclopropylamine | (Structure to be created) | ~12 | 10x |
Data sourced from studies on microbial tyramine oxidase inhibition[[“]][2].
This tenfold increase in potency underscores the profound effect of a single fluorine atom on the molecule's interaction with its biological target[[“]][2].
The "Why": Mechanistic Insights into Fluorine's Influence
The enhanced inhibitory activity of the fluorinated phenylcyclopropylamine is not coincidental; it is a direct consequence of the electronic and conformational changes induced by the fluorine atom. Phenylcyclopropylamines are known to be mechanism-based inhibitors of MAO, meaning they are transformed by the enzyme into a reactive species that then irreversibly binds to the active site[3][4]. This process involves the oxidation of the amine and subsequent ring-opening of the cyclopropane, often initiated by a single-electron transfer (SET) mechanism[5].
The high electronegativity of fluorine plays a crucial role in this process. By withdrawing electron density from the cyclopropane ring, fluorine can influence the stability of the radical cation intermediate formed during the enzymatic oxidation. This alteration in the electronic landscape of the molecule can facilitate the ring-opening process, leading to a more efficient inactivation of the enzyme.
Furthermore, fluorine substitution can significantly impact the pKa of the amine group. The introduction of the electron-withdrawing fluorine atom in the 2-position of the cyclopropane ring lowers the pKa of the amino group, affecting its protonation state at physiological pH. This can influence the molecule's ability to cross biological membranes and interact with the enzyme's active site.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, detailed, step-by-step methodologies for the synthesis of the key compounds and the subsequent enzyme inhibition assay are provided below.
Synthesis of trans-2-Phenylcyclopropylamine (Tranylcypromine)
The synthesis of tranylcypromine can be achieved through several established routes. A common method involves the reaction of styrene with ethyl diazoacetate to form the corresponding cyclopropane ester, followed by hydrolysis and subsequent Curtius rearrangement or a Hoffman rearrangement of the corresponding amide[6].
Step 1: Synthesis of cis,trans-Ethyl 2-Phenylcyclopropanecarboxylate
-
To a flask containing styrene, add ethyl diazoacetate in the presence of a suitable catalyst (e.g., a copper or rhodium complex) at a controlled temperature.
-
The reaction mixture is then purified, typically by vacuum distillation, to yield a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.
Step 2: Isomerization and Hydrolysis
-
The mixture of esters is treated with a base, such as sodium ethoxide in ethanol, to enrich the more stable trans isomer.
-
The resulting ester is then hydrolyzed using aqueous sodium hydroxide, followed by acidic workup to yield trans-2-phenylcyclopropanecarboxylic acid.
Step 3: Conversion to trans-2-Phenylcyclopropylamine
-
The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride.
-
The acyl chloride is then reacted with sodium azide to form the acyl azide.
-
The acyl azide is subjected to a Curtius rearrangement by heating in an inert solvent, followed by hydrolysis of the resulting isocyanate with aqueous acid to afford trans-2-phenylcyclopropylamine.
Synthesis of trans-2-Fluoro-2-phenylcyclopropylamine
The synthesis of the fluorinated analog requires specialized fluorination techniques. A general approach involves the construction of the fluorinated cyclopropane ring via a [2+1] cycloaddition of a diazo compound to an aromatic vinyl fluoride[7].
Step 1: Preparation of a Phenyl Vinyl Fluoride
-
Synthesize the required substituted phenyl vinyl fluoride. This can often be achieved from the corresponding acetophenone through a multi-step sequence involving reduction, elimination, and fluorination.
Step 2: [2+1] Cycloaddition
-
React the phenyl vinyl fluoride with a suitable diazo compound (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst (e.g., a rhodium or copper complex).
-
This reaction will generate the fluorinated cyclopropane ester as a mixture of diastereomers.
Step 3: Separation and Conversion to the Amine
-
The diastereomers of the fluorinated ester are separated using chromatographic techniques.
-
The desired trans isomer is then subjected to a similar sequence as the non-fluorinated analog (hydrolysis, conversion to acyl azide, Curtius rearrangement, and hydrolysis) to yield trans-2-fluoro-2-phenylcyclopropylamine.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a standard procedure for determining the inhibitory potency (IC₅₀) of a test compound against MAO.
Objective: To determine the concentration of the test compound that inhibits 50% of the MAO enzyme activity.
Materials:
-
Kynuramine (substrate)[10]
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Clorgyline (for MAO-A) or Selegiline (for MAO-B) as positive controls[8]
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the test compounds or controls at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate kynuramine to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The reaction product, 4-hydroxyquinoline, is fluorescent.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the fluorescence of each well using a plate reader (Excitation ~310 nm, Emission ~380 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Core Concepts
To better illustrate the key processes discussed, the following diagrams are provided.
Caption: Generalized synthetic routes to non-fluorinated and fluorinated phenylcyclopropylamines.
Caption: Proposed mechanism of MAO inhibition by phenylcyclopropylamines.
Conclusion: The Strategic Advantage of Fluorination
The direct comparison between fluorinated and non-fluorinated phenylcyclopropanes unequivocally demonstrates the power of fluorine in modulating molecular reactivity and biological function. The enhanced potency of trans-2-fluoro-2-phenylcyclopropylamine as an MAO inhibitor serves as a clear testament to this. For researchers in drug discovery and medicinal chemistry, this understanding is paramount. The strategic incorporation of fluorine is not merely an act of atomic replacement but a sophisticated tool for fine-tuning the electronic properties of a molecule to achieve a desired therapeutic outcome. The provided experimental frameworks for synthesis and evaluation offer a practical starting point for further exploration and exploitation of the "fluorine advantage" in the design of novel bioactive compounds.
References
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Kirk, K. L. (2004). Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(24), 5860-5871. [Link]
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Schou, M., et al. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 60(17), 7385–7402. [Link]
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Kirk, K. L., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(5), 1237-1247. [Link]
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Kozikowski, A. P., et al. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 60(17), 7385–7402. [Link]
- Silverman, R. B. (2017). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery.
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Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-2138. [Link]
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Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(5), 1237-1247. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5420-5425. [Link]
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Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay (PDF). [Link]
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Stoltz, B. M., et al. (2014). Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements. Angewandte Chemie International Edition, 53(1), 2-38. [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
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Schreiner, P. R. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]
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Schreiner, P. R. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]
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Dolbier, W. R. (1990). Reactivity and regiochemical behavior in the solvolysis reactions of (2,2-difluorocyclopropyl)methyl tosylates. The Journal of Organic Chemistry, 55(16), 4882-4886. [Link]
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Mlostoń, G., & Heimgartner, H. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(21), 5038. [Link]
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Creary, X. (1986). Solvolysis of secondary alkyl tosylates with β-dimethyl and β-nitro, sulphinyl, sulphonyl, or phosphonoyl substituents: fragmentation vs. rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1007-1013. [Link]
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Michigan State University Department of Chemistry. Cationic Rearrangements. [Link]
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ResearchGate. (2012). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]
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ChemInform Abstract: Synthesis and Properties of Fluoropyrroles and Their Analogues. (2012). Synthesis, 44(14), 2115-2137. [Link]
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Brown, H. C., & Rei, M.-H. (1969). The solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates. Journal of the Chemical Society B: Physical Organic, 983-989. [Link]
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Reddy, L. C. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(21), 4887-4891. [Link]
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A Comparative Guide to Cyclopropanation Catalysts for the Modern Organic Chemist
The construction of the cyclopropane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, has been propelled forward by the development of a diverse array of catalytic systems. The choice of catalyst is paramount, dictating not only the efficiency of the reaction but also its stereochemical outcome. This guide provides a comparative analysis of prominent cyclopropanation catalysts, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.
The Landscape of Catalytic Cyclopropanation
Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a highly efficient method that allows for remarkable control over both relative and absolute stereochemistry through the use of chiral catalysts.[1] Key to these transformations is the in situ generation of a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. The major players in this field include catalysts based on rhodium, copper, palladium, and, more recently, iron, each with its own distinct characteristics. Beyond these, the classic Simmons-Smith reaction offers a reliable, albeit different, mechanistic pathway.
Rhodium Catalysts: The Workhorses of High-Precision Cyclopropanation
Dirhodium(II) carboxylate complexes are arguably the most versatile and widely used catalysts for cyclopropanation reactions.[2] Their success stems from their ability to efficiently generate rhodium-carbene intermediates from diazo compounds, which then undergo a concerted, albeit often asynchronous, addition to the alkene.[2][3]
Mechanism of Action
The catalytic cycle of rhodium-catalyzed cyclopropanation is initiated by the reaction of the dirhodium(II) complex with a diazo compound. This leads to the formation of a rhodium-carbene intermediate with the concomitant loss of nitrogen gas.[2] This highly reactive species then reacts with an alkene in a concerted fashion to deliver the cyclopropane product and regenerate the catalyst. The stereochemistry of the alkene is generally retained in the product.[2]
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Performance and Applications
Chiral dirhodium catalysts, particularly those with bulky carboxylate or prolinate ligands, have demonstrated exceptional performance in asymmetric cyclopropanation, achieving high enantioselectivities (ee) and diastereoselectivities (dr).[4][5] They are particularly effective for the reactions of donor-acceptor substituted carbenes.[5]
| Catalyst | Substrate Scope | Typical ee (%) | Typical dr | Reference |
| Rh₂(S-DOSP)₄ | Styrenes, electron-rich alkenes | >90 | High trans | [4] |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | up to 98 | >97:3 | [4][6] |
| Rh₂(S-PTAD)₄ | Styrenes | 84-99 | High trans | [5] |
Table 1: Performance of selected chiral dirhodium catalysts.
Experimental Protocol: Asymmetric Cyclopropanation with Rh₂(S-TCPTAD)₄
The following protocol is a representative example of an enantioselective cyclopropanation of an electron-deficient alkene.[4]
Materials:
-
Rh₂(S-TCPTAD)₄ (1 mol%)
-
Aryl- or vinyldiazoacetate (1.0 equiv)
-
Electron-deficient alkene (e.g., acrylate, 1.2 equiv)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the electron-deficient alkene in DCM at room temperature is added the Rh₂(S-TCPTAD)₄ catalyst.
-
A solution of the diazoacetate in DCM is then added slowly via syringe pump over a period of 1-2 hours.
-
The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Copper Catalysts: A Cost-Effective and Versatile Alternative
Copper complexes, particularly those bearing chiral bis(oxazoline) (BOX) ligands, have emerged as a powerful and more economical alternative to rhodium catalysts for asymmetric cyclopropanation.[7][8]
Mechanism of Action
Similar to rhodium, copper-catalyzed cyclopropanation proceeds through the formation of a copper-carbene intermediate.[9] The reaction of a diazo compound with a Cu(I) complex generates the active carbene species, which then transfers the carbene to the alkene.[9][10] The stereoselectivity is dictated by the chiral environment created by the ligand around the copper center.
Caption: Catalytic cycle of copper-catalyzed cyclopropanation.
Performance and Applications
Copper-BOX catalysts are highly effective for the cyclopropanation of a wide range of alkenes, including terminal and 1,2-disubstituted olefins. The enantioselectivity and diastereoselectivity can be fine-tuned by modifying the structure of the BOX ligand and the counterion of the copper salt.[11][12]
| Catalyst | Substrate Scope | Typical ee (%) | Typical dr | Reference |
| Cu(I)-tBu-BOX | Styrene, terminal alkenes | 90-99 | High trans | [13] |
| Cu(I)-Ph-BOX | Styrene | up to 92 | High trans | [13] |
| Polymer-supported Cu-BOX | Styrene | up to 90 | Variable | [7][8] |
Table 2: Performance of selected copper-bis(oxazoline) catalysts.
Experimental Protocol: Asymmetric Cyclopropanation with Cu(I)-tBu-BOX
This protocol describes a typical enantioselective cyclopropanation using a copper-bis(oxazoline) catalyst.[13]
Materials:
-
[Cu(NCMe)₄]PF₆ (5 mol%)
-
(S,S)-tBu-BOX ligand (5 mol%)
-
(E)-alkenyl boronate (1.0 equiv)
-
Trifluorodiazoethane in DCE (2.0 equiv)
-
1,2-Dichloroethane (DCE) as solvent
Procedure:
-
In a glovebox, [Cu(NCMe)₄]PF₆ and the (S,S)-tBu-BOX ligand are dissolved in DCE.
-
The solution is stirred for 30 minutes to allow for complex formation.
-
The alkenyl boronate is added to the catalyst solution.
-
A solution of trifluorodiazoethane in DCE is added slowly over 6 hours at room temperature.
-
After complete addition, the reaction is stirred until the starting material is consumed.
-
The reaction mixture is concentrated, and the residue is purified by flash chromatography.
Palladium Catalysts: Unique Mechanistic Pathways and Stereoselectivity
Palladium-catalyzed cyclopropanation offers distinct mechanistic pathways that can lead to different stereochemical outcomes compared to rhodium and copper systems. These reactions can proceed through either a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle.[14][15][16]
Mechanism of Action
In one notable pathway, a Pd(II) catalyst reacts with an enyne substrate, leading to a Pd(IV) intermediate. The key cyclopropane-forming step involves the nucleophilic attack of the tethered olefin onto the Pd(IV)-carbon bond, resulting in a net inversion of the alkene geometry.[14][15] Another proposed mechanism involves the reaction of a Pd(0) complex with an alkene and a diazo compound to form a palladacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane.[16]
Caption: Two distinct mechanistic pathways in palladium-catalyzed cyclopropanation.
Performance and Applications
Palladium catalysts have been successfully employed for the stereospecific conversion of enynes into cyclopropyl ketones.[14] They have also shown utility in the regioselective cyclopropanation of 1,3-dienes.[17] The choice of ligands and reaction conditions is crucial for controlling the reaction pathway and selectivity.
Iron Catalysts: An Emerging Sustainable Approach
Driven by the need for more sustainable and economical synthetic methods, iron-catalyzed cyclopropanation has garnered significant attention.[18][19] Iron catalysts can operate through either a carbene-transfer mechanism or a stepwise radical pathway, depending on the nature of the catalyst and reactants.[20]
Mechanism of Action
In the metalloradical pathway, an Fe(III) complex can activate a diazo compound to generate an α-Fe(IV)-alkyl radical. This radical then adds to the alkene to form a γ-Fe(IV)-alkyl radical, which subsequently undergoes intramolecular radical substitution to afford the cyclopropane product and regenerate the Fe(III) catalyst.[20] Alternatively, iron complexes can form iron-carbene intermediates that behave similarly to their rhodium and copper counterparts.[21]
Performance and Applications
Chiral iron complexes with spiro-bisoxazoline ligands have been shown to catalyze asymmetric intramolecular cyclopropanation with high yields and excellent enantioselectivity (up to 97% ee).[22] Iron porphyrin complexes have also been demonstrated to be effective catalysts.[21] The field of iron-catalyzed cyclopropanation is rapidly evolving, with ongoing efforts to expand its scope and efficiency.[18]
The Simmons-Smith Reaction: A Classic and Reliable Method
The Simmons-Smith reaction is a well-established and highly reliable method for cyclopropanation that does not involve a transition metal carbene in the same way as the previously discussed catalysts.[23][24] Instead, it utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple.[24][25]
Mechanism of Action
The reaction proceeds through a concerted mechanism where the zinc carbenoid adds to the alkene in a syn-fashion.[25][26] This concerted pathway ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[24] A key feature of the Simmons-Smith reaction is the ability of nearby hydroxyl groups to direct the cyclopropanation to the same face of the double bond through chelation with the zinc reagent.[25]
Caption: Simplified workflow of the Simmons-Smith reaction.
Performance and Applications
The Simmons-Smith reaction is known for its broad substrate scope and high functional group tolerance.[24][26] It is particularly useful for the diastereoselective cyclopropanation of allylic and homoallylic alcohols. The reaction is stereospecific, with cis-alkenes affording cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes.[24]
Conclusion
The selection of a cyclopropanation catalyst is a critical decision in the design of a synthetic route. Rhodium and copper catalysts offer high levels of precision and enantioselectivity, particularly for reactions involving diazo compounds. Palladium catalysts provide access to unique stereochemical outcomes through diverse mechanistic pathways. Iron catalysts represent a promising frontier in sustainable chemistry. Finally, the Simmons-Smith reaction remains a robust and reliable tool, especially when substrate-directivity is desired. A thorough understanding of the strengths and limitations of each catalytic system, as outlined in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors.
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A Comparative Analysis of the Biological Activity of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate and Its Analogs
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "minimalist" yet powerful structural motif. Its inherent ring strain and unique electronic properties offer a conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. When appended with various pharmacophores, the cyclopropane scaffold gives rise to a diverse array of biological activities, from antimicrobial to anticancer effects.[1][2] This guide provides a comprehensive comparison of the biological activities of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its key structural analogs, delving into their synthesis, mechanisms of action, and performance in preclinical studies.
The Core Moiety: this compound
This compound serves as a foundational structure for a range of biologically active molecules. The presence of a 4-fluorophenyl group is a common strategy in drug design, as the fluorine atom can enhance binding affinity, improve metabolic stability, and increase membrane permeability.[3] This, combined with the rigid cyclopropane core and the ethyl ester group, which can act as a prodrug moiety, makes this compound a promising starting point for the development of novel therapeutics.
Synthesis of this compound and Its Analogs
The synthesis of these cyclopropane derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds.[4][5]
-
Step 1: Formation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. Diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a solution of sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, and after completion, the solvent is removed under vacuum. The resulting residue is then acidified to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.
-
Step 2: Formation of the Acid Chloride. The carboxylic acid from the previous step is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent like tetrahydrofuran (THF) to form the corresponding acid chloride, ethyl 1-(chlorocarbonyl)cyclopropanecarboxylate.
-
Step 3: Amide Coupling. The acid chloride is then slowly added to a mixture of the desired aniline derivative (e.g., 4-fluoroaniline) and a base (e.g., potassium carbonate) in a biphasic solvent system (e.g., water/THF). The reaction is stirred for several hours to facilitate the amide bond formation.
-
Step 4: Work-up and Purification. The reaction mixture is worked up by extraction with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under vacuum. The crude product is then purified by recrystallization or column chromatography to yield the final compound.
Caption: General synthetic workflow for cyclopropanecarboxamide analogs.
Comparative Biological Activity
The biological activity of this compound analogs has been explored in several contexts, most notably as anticancer and antimicrobial agents. The structural modifications, particularly on the phenyl ring and the ester/amide group, have a significant impact on their potency and selectivity.
Several derivatives of cyclopropanecarboxylates have demonstrated significant anticancer properties.[6] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
| Compound/Analog | Target/Cell Line | Activity Metric (IC50/EC50) | Reference |
| Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate | Breast and Lung Cancer Cell Lines | Dose-dependent inhibition of cell viability | [6] |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | c-Met kinase, A549, H460, HT-29 cell lines | c-Met IC50: 0.016 µM (most promising compound) | [7] |
| Fluoroaryl analogs of sulforaphane | MALME-3M (skin), HT-29 (colon), MCF7, MDA-MB-231 (breast) cancer cells | Higher activity than native sulforaphane | [8] |
| 2-phenylcyclopropane carboxylic acids | O-acetylserine sulfhydrylase (enzyme target) | Nanomolar binding affinity | [9] |
Data Summary: The table above highlights the anticancer potential of various cyclopropane derivatives. Notably, the introduction of different substituted phenyl groups and heterocyclic moieties can significantly enhance the potency and target specificity of these compounds. For instance, certain N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives exhibit potent c-Met kinase inhibition at nanomolar concentrations.[7]
The cyclopropane scaffold is also a key feature in several antimicrobial agents. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes.
| Compound/Analog | Target Microorganism | Activity Metric (MIC) | Reference |
| Amide derivatives containing cyclopropane | Staphylococcus aureus, Escherichia coli, Candida albicans | MIC80 = 16 µg/mL for C. albicans (most active compounds) | [10] |
| Fluoroaryl analogs of sulforaphane | Gram-positive bacteria (including MRSA) | Susceptible | [8] |
| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid | Yersinia enterocolitica | MIC = 64 µg/mL (most active compound) | [11] |
Data Summary: The antimicrobial data indicates that cyclopropane-containing amides and other derivatives possess significant activity against a range of pathogens, including drug-resistant strains. The structure-activity relationship suggests that the nature of the substituents on the aromatic rings and the linker between the cyclopropane and aromatic moieties are crucial for activity.
Mechanism of Action: A Focus on Enzyme Inhibition
A recurring theme in the biological activity of cyclopropane derivatives is their ability to act as enzyme inhibitors. The rigid cyclopropane ring can effectively position functional groups to interact with the active site of an enzyme.
One notable target is O-acetylserine sulfhydrylase (OASS) , an enzyme involved in cysteine biosynthesis in bacteria.[9] Inhibitors of this enzyme, such as 2-phenylcyclopropane carboxylic acids, show promise as antibacterial agents. The carboxylic acid moiety is crucial for binding to the enzyme's active site.
Caption: Mechanism of action via enzyme inhibition.
Another potential target is biotin carboxylase , a key enzyme in fatty acid synthesis. The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to cell death.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of their potency and selectivity for various therapeutic targets. The data presented in this guide underscores the potential of these compounds in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Expanding the diversity of analogs: Synthesizing and testing a wider range of derivatives with different substituents and linkers to further refine the SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and efficacy of lead compounds in animal models.
By leveraging the unique properties of the cyclopropane scaffold, researchers can continue to develop innovative and effective therapeutics to address unmet medical needs.
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Navigating the Synthesis Labyrinth: A Comparative Guide to Validation for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug development, the synthesis of a drug substance is the foundational chemistry that brings a potential therapeutic to life. However, demonstrating the consistency, reliability, and control of this synthetic process to regulatory bodies is a formidable challenge. This guide, intended for the discerning scientist and drug development professional, moves beyond a mere checklist of validation requirements. Instead, it offers a comparative analysis of strategic approaches and analytical technologies, grounded in the principles of scientific integrity and regulatory expectations. Here, we delve into the causality behind experimental choices, ensuring that every step of your validation process is not just compliant, but scientifically robust and defensible.
The Cornerstone of Compliance: Understanding the "Why" of Synthesis Validation
The validation of a synthetic procedure is more than a regulatory hurdle; it is the scientific evidence that a process is well-understood and in a state of control, consistently yielding a drug substance of the intended quality.[1] The International Council for Harmonisation (ICH) guideline Q11, "Development and Manufacture of Drug Substances," is the principal document that outlines the expectations for the scientific and technical information to be included in a regulatory submission.[2][3] This guideline, along with others like ICH Q7 ("Good Manufacturing Practice for Active Pharmaceutical Ingredients"), emphasizes a lifecycle approach, where process understanding is paramount.[4]
The core objective is to identify and control the sources of variability that can impact the quality of the drug substance. This includes understanding the formation, fate, and purge of impurities, which is a primary focus for regulatory agencies.[3][4] A well-documented validation package provides assurance that the manufacturing process is reproducible and that the predefined specifications for the drug substance will be met consistently.[1]
The Strategic Blueprint: Designing a Robust Validation Protocol
A validation protocol serves as the roadmap for the entire validation exercise. It should be a comprehensive document that prospectively outlines the validation strategy, procedures, and acceptance criteria.[5][6][7][8] A generic framework for a synthesis validation protocol should encompass the following key elements:
-
Objective and Scope: Clearly define the purpose of the validation and the specific synthetic steps being validated.[5][8][9]
-
Responsibilities: Delineate the roles and responsibilities of all personnel involved in the validation activities.[6][8][9]
-
Process Description and Critical Process Parameters (CPPs): Provide a detailed narrative and a process flow diagram of the synthetic route.[5][10] Crucially, identify the CPPs – those parameters that must be controlled to ensure the desired quality of the drug substance.
-
Material Specifications: Define the specifications for starting materials, intermediates, and the final drug substance.[11]
-
Sampling Plan: Detail the sampling points, number of samples, and the statistical basis for the sampling plan.[6]
-
Analytical Methods and Validation: List all analytical methods used for in-process controls and final product testing, referencing their validation status in accordance with ICH Q2(R1).[12][13]
-
Acceptance Criteria: Predetermine the acceptance criteria for all tests and observations.[5][6][9][14]
-
Deviation and Investigation Procedures: Establish a clear procedure for documenting and investigating any deviations from the protocol.[15]
Below is a Graphviz diagram illustrating the logical flow of a comprehensive synthesis validation program.
Caption: High-Level Synthesis Validation Workflow.
A Comparative Arsenal: Selecting the Right Analytical Techniques
The backbone of any validation is the suite of analytical methods used to assess the quality of the drug substance. The choice of technique is dictated by the specific attribute being measured, with each method offering a unique set of advantages and limitations.
| Analytical Technique | Primary Application in Synthesis Validation | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling, assay of the active pharmaceutical ingredient (API).[16][17][18] | Versatile, robust, highly quantitative, and widely accepted by regulatory agencies.[17] Can be coupled with various detectors (UV, DAD, MS) for enhanced specificity. | Can be time-consuming. May require derivatization for compounds without a UV chromophore. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Similar to HPLC but with higher resolution and speed.[17] | Faster analysis times, increased sensitivity, and sharper peaks leading to better resolution.[17][19] | Higher backpressure requires specialized instrumentation. Method transfer from HPLC can be challenging. |
| Gas Chromatography (GC) | Analysis of residual solvents and volatile impurities.[17][18] | Excellent for volatile and semi-volatile compounds.[17] Highly sensitive detectors like Flame Ionization Detector (FID). | Not suitable for non-volatile or thermally labile compounds.[20] Derivatization may be necessary for polar compounds. |
| Mass Spectrometry (MS) | Structure elucidation of impurities and degradation products, confirmation of molecular weight. | Highly sensitive and specific, providing structural information.[21][22] Can be coupled with chromatographic techniques (LC-MS, GC-MS) for powerful separation and identification.[16] | Can be complex to operate and maintain. Quantitative analysis can be challenging without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the API, intermediates, and impurities.[16][21] | Provides detailed structural information, non-destructive.[23][24] | Lower sensitivity compared to MS.[1][21][22][24] Requires higher sample concentrations.[23] |
| Infrared (IR) Spectroscopy | Identification of functional groups, confirmation of API identity. | Fast, simple, and provides a characteristic "fingerprint" of the molecule. | Limited use for quantitative analysis and complex mixtures. |
| Chiral Chromatography | Separation and quantification of enantiomeric impurities.[12][25] | Essential for stereospecific drugs to ensure the correct enantiomer is produced and to control the unwanted enantiomer. | Method development can be complex and requires specialized chiral stationary phases.[12] |
In the Trenches: Step-by-Step Experimental Protocols
To provide a practical framework, this section outlines detailed, step-by-step methodologies for two critical validation experiments: Forced Degradation Studies and HPLC Method Validation for Purity and Impurities.
Experimental Protocol 1: Forced Degradation (Stress) Studies
Objective: To identify the likely degradation products of the drug substance and to demonstrate that the primary analytical method (typically HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradation products.[2][26]
Methodology:
-
Sample Preparation: Prepare solutions of the drug substance in a suitable solvent at a known concentration.
-
Stress Conditions: Expose the drug substance solutions to a variety of stress conditions as recommended by ICH guideline Q1A(R2).[2] The goal is to achieve 5-20% degradation.[26][27]
-
Acid Hydrolysis: Treat with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration (e.g., up to 7 days).[26]
-
Base Hydrolysis: Treat with 0.1 M to 1 M NaOH at room temperature or elevated temperature.[26]
-
Oxidation: Treat with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[27]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[26]
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[17][26]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration. Analyze the stressed samples, along with an unstressed control, using the primary analytical method (e.g., HPLC).
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of the main component in the chromatograms of the stressed samples using a Diode Array Detector (DAD) or Mass Spectrometer (MS) to ensure no co-eluting peaks.[2]
-
Mass Balance: Calculate the mass balance to account for all the material after degradation. The typical acceptance criterion is 90-110%.[2]
-
Resolution: Ensure that all degradation products are well-resolved from the main peak and from each other.
-
Experimental Protocol 2: HPLC Method Validation for API Purity
Objective: To validate an HPLC method for the quantitative determination of the purity of the API and its related substances, in accordance with ICH Q2(R1).[13][23]
Methodology:
-
Specificity:
-
Analyze blank samples (diluent), a solution of the API, and solutions of known impurities.
-
Analyze the samples generated from the forced degradation study to demonstrate separation of degradants from the API.[23]
-
Acceptance Criteria: No interference from the blank at the retention time of the API and known impurities. The API peak should be resolved from all impurity and degradation peaks.[14]
-
-
Linearity:
-
Prepare a series of at least five concentrations of the API and each specified impurity over the desired range (e.g., 50% to 150% of the target concentration for the assay, and from the reporting threshold to 120% of the specification for impurities).
-
Inject each concentration in triplicate and plot the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.[14]
-
-
Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of the API and impurities to a placebo mixture (if a drug product) or by analyzing a standard of known purity.
-
Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The recovery should be within a predefined range (e.g., 98.0% to 102.0% for the assay, and often wider for impurities, such as 80.0% to 120.0%).
-
-
Precision:
-
Repeatability (Intra-assay precision): Perform a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[13]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[14]
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be within an acceptable limit (e.g., ≤ 2.0% for repeatability and intermediate precision for the assay).[14]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ for each impurity based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[23]
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.
-
Assembling the Dossier: Presenting Your Validation Data
Key elements of a validation report include:
-
Introduction: Briefly describe the purpose of the validation and the analytical procedure being validated.
-
Experimental Details: Provide a summary of the experimental conditions and any deviations from the protocol.
-
Results and Discussion: Present the data for each validation parameter in a clear format, often using tables to summarize numerical results.[10] Include representative chromatograms and spectra. Discuss any out-of-specification results and the corresponding investigations.
Avoiding the Pitfalls: Common Deficiencies and Best Practices
Regulatory agencies frequently cite deficiencies related to the validation of synthesis procedures.[11][15][30] Awareness of these common pitfalls can help in building a more robust submission package.
Common Deficiencies:
-
Inadequate Justification of Starting Materials: A clear rationale for the selection of the starting material, in line with ICH Q11 principles, is often lacking.[31][32]
-
Insufficient Impurity Profiling: Failure to identify and characterize impurities adequately, or to discuss their fate and purge throughout the process.[12][33]
-
Incomplete Validation of Analytical Methods: Missing validation parameters, inappropriate acceptance criteria, or failure to demonstrate the stability-indicating nature of the method.[33]
-
Lack of Mass Balance in Forced Degradation Studies: Failure to account for all components after stressing the drug substance.[2]
-
Poorly Defined Control Strategy: An unclear or unjustified strategy for controlling critical process parameters and material attributes.
Best Practices for Success:
-
Embrace a Risk-Based Approach: Utilize quality risk management (QRM) principles (ICH Q9) to identify and prioritize areas of high risk in the synthetic process.[4]
-
Thoroughly Characterize Your Materials: Invest in the comprehensive characterization of starting materials, intermediates, and the final API.
-
Develop Robust Analytical Methods Early: Do not treat analytical method development as an afterthought. Robust and well-understood methods are crucial for successful validation.
-
Document Everything Meticulously: Maintain detailed and accurate records of all development and validation activities.[9]
-
Engage with Regulatory Agencies: When in doubt, seek guidance from regulatory agencies through formal meetings (e.g., pre-IND meetings).[34][35]
Conclusion
The validation of a synthesis procedure is a multifaceted endeavor that requires a deep understanding of the chemistry, a strategic approach to experimentation, and a thorough knowledge of regulatory expectations. By moving beyond a simple compliance mindset and embracing the scientific principles that underpin validation, researchers and drug developers can build a compelling and defensible data package. This not only facilitates a smoother regulatory review process but also ensures the consistent production of a high-quality drug substance, which is the ultimate goal in safeguarding patient health.
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CMC and the Critical Path to NDA: The Journey from Molecule to Market. (2024, December 10). Premier Research. Retrieved January 15, 2026, from [Link]
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Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. (2025, September 10). Tiersofax. Retrieved January 15, 2026, from [Link]
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Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (2023). Polycyclic Aromatic Compounds. Retrieved January 15, 2026, from [Link]
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Selection of starting material for synthetic processes based on ICH Q11. (2019, December 16). YouTube. Retrieved January 15, 2026, from [Link]
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PROCESS VALIDATION PROTOCOL Example. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
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Process Validation Sample Protocol. (2013, November 27). Pharmaguideline. Retrieved January 15, 2026, from [Link]
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Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. (2013, August 1). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]
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FDA Perspectives: Common Deficiencies in Abbreviated New Drug Applications: Part 3 - Control of the Drug Product and Stability. (2015, April 1). Pharmaceutical Technology. Retrieved January 15, 2026, from [Link]
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The 3 Stages of Process Validation Explained. (n.d.). NNIT. Retrieved January 15, 2026, from [Link]
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Avoid These 29 API Manufacturing Deficiencies. (2023, July 17). Bioprocess Online. Retrieved January 15, 2026, from [Link]
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CSV Template – Validation Summary Report. (n.d.). ProPharma. Retrieved January 15, 2026, from [Link]
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Process Validation Report Template sample. (n.d.). GMP SOP. Retrieved January 15, 2026, from [Link]
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Content and Format of Chemistry, Manufacturing, and Controls (CMC) in a New Drug Application (NDA). (2010, April 14). RSNA. Retrieved January 15, 2026, from [Link]
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GDF2025-D2S11- Common Deficiencies in Drug Master Files (DMFs). (2025, June 25). YouTube. Retrieved January 15, 2026, from [Link]
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List of Relevant Quality Guidances & Common Deficiencies Observed during DMF Review. (2021, February 2). YouTube. Retrieved January 15, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate
For the modern researcher, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, moving beyond mere compliance to foster a deep understanding of the principles behind the procedures.
Immediate Actions & Essential Safety Precautions
Before handling the waste stream, ensure the following personal protective equipment (PPE) is in use:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (Nitrile is a suitable option for incidental contact).
-
Body Protection: A standard laboratory coat.
In the event of a spill, immediately evacuate non-essential personnel. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a designated, sealable hazardous waste container.[1] Ensure the area is well-ventilated.
Chemical Profile & Hazard Assessment
This compound is an ester. While specific hazard data for this exact compound is limited, its chemical class and structure inform a robust disposal strategy.
-
Ester Functional Group: Esters are susceptible to hydrolysis, a reaction with water that can be catalyzed by acids or bases to form a carboxylic acid and an alcohol.[2][3] This reactivity is a key consideration for both storage and potential treatment methods.
-
Flammability: Structurally similar esters, such as Ethyl Cyclopropanecarboxylate, are classified as highly flammable liquids.[4] Therefore, this compound waste must be treated as a flammable hazardous waste. Keep it away from all ignition sources, including heat, sparks, and open flames.[4]
-
Incompatibility: As a general principle for esters, avoid contact with strong oxidizing agents, strong acids, and strong bases during storage, as these can trigger vigorous or violent reactions.[4][5][6] Segregating waste streams is paramount to laboratory safety.
Step-by-Step Disposal Protocol
The appropriate disposal pathway depends on the quantity of waste and institutional capabilities. The primary and most recommended method is collection by a licensed hazardous waste disposal service. In--lab treatment is a specialized alternative requiring significant expertise and institutional approval.
Pathway A: Professional Hazardous Waste Disposal (Standard Protocol)
This is the universal standard for ensuring safe and compliant disposal.
-
Container Selection: Designate a clean, compatible container for the waste. Plastic is often preferred.[7] The container must have a secure, tight-fitting lid. Never use foodstuff containers.[8]
-
Waste Accumulation: Collect the waste in the designated container within a designated Satellite Accumulation Area (SAA).[7][8][9] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Segregation: Store the waste container segregated from incompatible materials, particularly acids, bases, and oxidizing agents.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8][10]
-
Arrange for Pickup: Once the container is full, or before the accumulation time limit is reached (typically up to one year for partially filled containers in an SAA), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[8]
Pathway B: In-Lab Neutralization via Saponification (Expert Use Only)
This procedure should only be considered for small quantities by trained professionals after a full risk assessment and with explicit approval from their institution's EHS department. The principle is to hydrolyze the ester into its corresponding carboxylate salt and ethanol, which may be less hazardous.
-
Reaction Setup: In a fume hood, place the waste ester in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: For each mole of the ester, slowly add at least one molar equivalent of a base, such as sodium hydroxide (NaOH), dissolved in a suitable solvent like a water/ethanol mixture.[11][12] Using an excess of the base helps drive the reaction to completion.[2]
-
Hydrolysis: Gently heat the mixture under reflux. The reaction is typically complete when the ester layer is no longer visible.
-
Neutralization & Verification: After cooling, the resulting solution containing the sodium salt of 1-(4-fluorophenyl)cyclopropanecarboxylic acid and ethanol must be neutralized to a pH between 5.5 and 10.5 before it can be considered for drain disposal, and only if all components are permissible by local water authority regulations.[13]
-
Final Disposal: Even after treatment, the resulting solution must be disposed of as hazardous waste unless explicitly cleared for drain disposal by your EHS office.[13]
Regulatory Compliance & Data
All hazardous waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] A critical aspect of compliance is understanding your laboratory's generator status, which is based on the total amount of hazardous waste produced per calendar month.[16]
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | ≤ 6,000 kg (13,200 lbs) for up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No quantity limit, but for only up to 90 days |
This table summarizes federal guidelines. State and local regulations may be more stringent.[15][16]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate disposal pathway for this compound waste.
Caption: Disposal pathway decision tree.
References
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-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
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Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]
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Managing Hazardous Chemical Waste in the Lab . LabManager. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
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Ester hydrolysis . Wikipedia. [Link]
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Hazardous Waste . US EPA. [Link]
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ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE . precisionFDA. [Link]
-
Chemical Compatibility Chart . Unknown Source. [Link]
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Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]
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What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure to be created)